molecular formula C14H13BrN2O4 B2983755 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol CAS No. 868256-55-7

4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Cat. No.: B2983755
CAS No.: 868256-55-7
M. Wt: 353.172
InChI Key: YDDXDTUSNBXATP-UHFFFAOYSA-N
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Description

4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol is a synthetic chemical compound with the CAS Registry Number 868256-55-7 and a molecular formula of C14H13BrN2O4 . It is part of a class of aniline-derived compounds that are of significant interest in medicinal chemistry and chemical biology research. Compounds with similar structural motifs, particularly those containing Schiff base frameworks, have been extensively studied for their diverse biological activities, which include potential antifungal, antibacterial, antimalarial, and antiproliferative properties . The molecular structure integrates a phenol group, a methoxynitroaniline moiety, and a bromo substituent, making it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Its mechanism of action in biological systems is likely influenced by its ability to engage in specific molecular interactions. The molecular conformation of related compounds is often stabilized by intramolecular hydrogen bonds, which can be crucial for their biological activity and physical properties . This product is intended for research and development use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-21-14-5-3-11(17(19)20)7-12(14)16-8-9-6-10(15)2-4-13(9)18/h2-7,16,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDXDTUSNBXATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Analysis Guide: 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Synthetic Context

The Scaffold

4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol (C₁₄H₁₃BrN₂O₄) is a specialized secondary amine scaffold. It bridges two distinct aromatic systems—a halogenated phenol and a nitro-substituted anisole—via a methylene linker. This structure is typical of "privileged scaffolds" in medicinal chemistry, often serving as a precursor for benzoxazines or as a chelating ligand in organometallic catalysis.

Synthetic Origin & Impurity Profile

To accurately analyze this molecule, one must understand its genesis. It is synthesized via reductive amination :

  • Condensation: 5-Bromosalicylaldehyde reacts with 2-Methoxy-5-nitroaniline to form a Schiff base (imine).

  • Reduction: The imine is reduced (typically using NaBH₄ or NaBH(OAc)₃) to the secondary amine.

Critical Impurity Watchlist:

  • Residual Imine: Incomplete reduction. Detected by a proton signal ~8.5 ppm (CH=N).

  • Aldehyde Starting Material: Detected by a signal ~9.8 ppm (CHO).

  • Over-reduction: Cleavage of the C-N bond (rare but possible under harsh catalytic hydrogenation).

Part 2: Spectroscopic Characterization Strategy

This section details the self-validating logic required to confirm the structure. We rely on "smoking gun" signals—unique spectral features that cannot exist unless the structure is correct.

Mass Spectrometry (The Isotopic Fingerprint)

Before NMR, Mass Spectrometry (LC-MS) provides the fastest confirmation due to the bromine atom.

  • Theory: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • The Smoking Gun: The molecular ion cluster will not be a single peak. It must appear as a 1:1 doublet separated by 2 mass units.

  • Expected Signals (ESI+):

    • [M+H]⁺ (⁷⁹Br): ~353.0 m/z

    • [M+H]⁺ (⁸¹Br): ~355.0 m/z

  • Validation: If you see a single peak at 353, the bromine is missing (dehalogenation). If the ratio is 3:1 (Cl pattern), you have the wrong halide.

Nuclear Magnetic Resonance (NMR) Atlas

Solvent Recommendation: DMSO-d₆ is preferred over CDCl₃ to ensure solubility of the nitro/phenol moieties and to slow down proton exchange, allowing observation of OH and NH signals.

Table 1: Predicted ¹H NMR Assignment (400 MHz, DMSO-d₆)
MoietyProton CountMultiplicityApprox.[1] Shift (ppm)Diagnostic Feature
Phenolic OH 1HSinglet (br)10.0 - 10.5Disappears on D₂O shake.
Nitro-Aniline Ar-H6' 1HDoublet (d)7.4 - 7.6Ortho to NH; deshielded by NO₂.
Nitro-Aniline Ar-H4' 1HDoublet of Doublets (dd)7.8 - 8.0Strong deshielding by NO₂.
Nitro-Aniline Ar-H3' 1HDoublet (d)7.0 - 7.2Ortho to OMe; shielded by OMe.
Phenol Ar-H3 1HDoublet (d)6.8 - 6.9Ortho to OH.
Phenol Ar-H5 1HDoublet of Doublets (dd)7.2 - 7.3Meta to bridge.
Phenol Ar-H6 1HDoublet (d)7.3 - 7.5Ortho to bridge.
Amine (NH) 1HTriplet (br)5.5 - 6.5Couples to CH₂; exchangeable.
Methylene (-CH₂-) 2HDoublet (d)4.2 - 4.4Collapses to singlet on D₂O shake.
Methoxy (-OCH₃) 3HSinglet3.8 - 3.9Sharp, intense singlet.

Causality in Assignment:

  • The Methylene Bridge is the linchpin. If this signal is a singlet in dry DMSO, the amine proton is exchanging too fast. If it is a doublet, the NH is intact and coupling.

  • NOESY Correlation: A critical spatial check involves a NOESY experiment. You must see a correlation between the Methoxy protons and the Ar-H3' (aniline ring). If this is absent, the regiochemistry of the nitro/methoxy groups may be incorrect.

Infrared Spectroscopy (IR)
  • Nitro Group: Look for two strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

  • Amine/Phenol: A broad stretch between 3300-3500 cm⁻¹ .

Part 3: Analytical Workflow Visualization

The following diagram outlines the logical decision tree for confirming the identity of Lot #868256-55-7.

StructuralAnalysis Start Crude Sample (C14H13BrN2O4) LCMS Step 1: LC-MS (ESI+) Check Isotope Pattern Start->LCMS Br_Check 1:1 Ratio at 353/355 m/z? LCMS->Br_Check NMR_1H Step 2: 1H NMR (DMSO-d6) Check Methylene Bridge Br_Check->NMR_1H Yes Fail_Br Reject: Dehalogenated or Wrong Halide Br_Check->Fail_Br No Bridge_Check Signal at ~4.3 ppm? NMR_1H->Bridge_Check Impurity_Check Step 3: Impurity Scan Aldehyde (~9.8ppm) Imine (~8.5ppm) Bridge_Check->Impurity_Check Yes Fail_Struc Reject: Structure Incorrect Bridge_Check->Fail_Struc No Final_QC Release Lot >98% Purity Impurity_Check->Final_QC Pass

Figure 1: Analytical Decision Tree for 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol validation.

Part 4: Experimental Protocols

HPLC Purity Method (Reverse Phase)

This method separates the polar amine from the non-polar aldehyde precursor.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffer for amine ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro group absorbance).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50). Sonicate for 5 mins.

NMR Sample Preparation (Critical Step)

Many researchers fail here by using wet solvent, which broadens the exchangeable protons (OH, NH) into the baseline.

  • Dry the Solvent: Use a fresh ampoule of DMSO-d₆ or store solvent over activated 4Å molecular sieves for 24 hours.

  • Concentration: 5-10 mg of compound in 0.6 mL solvent.

  • Filtration: If the solution is cloudy (salt formation), filter through a 0.2 µm PTFE syringe filter directly into the NMR tube.

  • Acquisition: Set d1 (relaxation delay) to 5 seconds to ensure accurate integration of the aromatic protons.

References

  • Sigma-Aldrich. 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol Product Sheet. CAS 868256-55-7. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5174477, 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for the synthesis mechanism).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

CAS number and identifiers for 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

This technical guide provides a comprehensive scientific overview of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol, a unique molecule featuring a brominated phenol, a nitro-substituted aniline, and a methylene bridge. Given its status as a rare or novel research chemical, this document synthesizes information from established chemical principles and data on its constituent precursors to offer a robust resource for researchers, chemists, and professionals in drug development. The guide covers core identifiers, predicted physicochemical properties, a detailed synthetic protocol via the Mannich reaction, expected analytical characterization, and a discussion of its potential biological significance.

Core Identifiers and Physicochemical Properties

Precise identification is critical for any research chemical. 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol is cataloged in several chemical databases, though comprehensive experimental data remains limited.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

IdentifierValueSource(s)
CAS Number 868256-55-7[1][2]
IUPAC Name 4-Bromo-2-[(2-methoxy-5-nitrophenyl)amino]methylphenol[2]
PubChem CID 5174477[3]
Molecular Formula C₁₄H₁₃BrN₂O₄[3]
Molecular Weight 353.17 g/mol [3]
Canonical SMILES COC1=C(C=C(C=C1)[O-])NCC2=C(C=C(C=C2)Br)O[3]
InChI Key Not publicly available
Predicted Physicochemical Properties

Due to the compound's novelty, most physicochemical properties have not been experimentally determined. The values presented here are computationally predicted based on its structure, providing a baseline for experimental design and computational modeling.[4][5]

PropertyPredicted ValueNotes
XLogP3 3.5An indicator of lipophilicity.
Hydrogen Bond Donors 2From the -OH and -NH groups.
Hydrogen Bond Acceptors 6From the oxygen and nitrogen atoms.
Rotatable Bond Count 4Indicates conformational flexibility.
Topological Polar Surface Area 99.4 ŲRelates to transport properties.
Melting Point Not availablePrediction is difficult for complex, nitro-containing compounds.[6]
Boiling Point Not availableLikely to decompose at high temperatures.
Aqueous Solubility LowPredicted based on high LogP and aromatic nature.

Synthesis via Mannich Reaction: A Proposed Protocol

The structure of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol strongly suggests its synthesis via a three-component Mannich reaction.[7][8] This classic organic reaction involves the aminoalkylation of an acidic proton, in this case, the ortho-proton of 4-bromophenol, which is activated by the hydroxyl group.

Reaction Principle and Mechanism

The Mannich reaction proceeds in two main stages:

  • Iminium Ion Formation : Formaldehyde reacts with the primary amine (2-methoxy-5-nitroaniline) to form a reactive electrophile, the N-aryl iminium ion.

  • Electrophilic Aromatic Substitution : The electron-rich 4-bromophenol acts as a nucleophile, attacking the iminium ion at the ortho position to the hydroxyl group, leading to the formation of the C-C bond and the final product.[7][9]

Proposed Synthetic Workflow

The diagram below outlines the proposed synthetic pathway.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Bromophenol D Mannich Condensation A->D B Formaldehyde B->D C 2-Methoxy-5-nitroaniline C->D E 4-Bromo-2-[(2-methoxy-5-nitroanilino) methyl]phenol D->E Ethanol, Reflux

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Mannich reaction with phenols.[10][11]

  • Materials and Reagents:

    • 4-Bromophenol (1.0 equiv.)

    • 2-Methoxy-5-nitroaniline (1.0 equiv.)[12]

    • Aqueous formaldehyde solution (37 wt. %, 1.1 equiv.)

    • Ethanol (or another suitable protic solvent)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

  • Procedure:

    • Reactant Dissolution: In a round-bottom flask, dissolve 4-bromophenol (1.0 equiv.) and 2-methoxy-5-nitroaniline (1.0 equiv.) in a minimal amount of ethanol. Stir the mixture until all solids are dissolved.

    • Addition of Formaldehyde: To the stirred solution, add the aqueous formaldehyde solution (1.1 equiv.) dropwise at room temperature.

    • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Workup: After completion, cool the mixture to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol.

Analytical Characterization (Predicted)

As experimental spectra are not publicly available, this section provides predicted data based on the analysis of the compound's functional groups and data from its precursors.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Expect complex multiplets in the range of δ 6.5-8.0 ppm. The protons on the bromophenol ring will show distinct splitting patterns influenced by the bromine and hydroxyl groups. The protons on the nitroaniline ring will be significantly downfield due to the electron-withdrawing nitro group.

    • Methylene Bridge (-CH₂-): A singlet or a pair of doublets is expected around δ 4.0-4.5 ppm, linking the aniline nitrogen to the phenol ring.

    • Methoxy Protons (-OCH₃): A sharp singlet should appear around δ 3.8-4.0 ppm.

    • Amine Proton (-NH-): A broad singlet, which may be exchangeable with D₂O, is expected in the range of δ 4.5-5.5 ppm.

    • Phenolic Proton (-OH): A broad singlet, also exchangeable, typically downfield (δ 9-11 ppm), potentially showing intramolecular hydrogen bonding.

  • ¹³C NMR:

    • Aromatic Carbons: Signals are expected between δ 110-160 ppm. Carbons attached to electronegative atoms (O, N, Br) will be shifted accordingly. The carbon bearing the nitro group will be significantly deshielded.

    • Methylene Carbon (-CH₂-): A signal is expected around δ 45-55 ppm.

    • Methoxy Carbon (-OCH₃): A signal should appear around δ 55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should display characteristic absorption bands for the various functional groups present in the molecule.[14][15]

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500–3200 (broad)O-H (Phenol)Stretching, H-bonded
3400–3300 (sharp)N-H (Amine)Stretching
3100–3000C-H (Aromatic)Stretching
1550–1475 (strong)N-O (Nitro)Asymmetric Stretching
1360–1290 (strong)N-O (Nitro)Symmetric Stretching
1600, 1500, 1450C=C (Aromatic)Ring Stretching
1335–1250C-N (Aromatic Amine)Stretching
1250-1020C-O (Phenol, Ether)Stretching
Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 352 and an (M+2)⁺ peak of similar intensity at m/z 354, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Potential Biological and Pharmacological Relevance

While no specific biological activity has been reported for this compound, its structure combines two well-known pharmacophores: brominated phenols and nitroanilines. This unique combination makes it a compelling candidate for biological screening.

Contribution of Structural Motifs
  • Bromophenols: This class of compounds, often found in marine algae, exhibits a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][16] The presence and position of the bromine atom can significantly influence the compound's efficacy and mechanism of action.[3]

  • Nitroanilines: Nitroaromatic compounds are key intermediates in the synthesis of pharmaceuticals and dyes.[17][18] Certain nitroaniline derivatives have been investigated for their therapeutic potential against bacteria, fungi, protozoa, and even tumors.[19][20] The nitro group's electron-withdrawing nature is crucial to the bioactivity of many of these molecules.

The diagram below illustrates the relationship between the core structure and its potential bioactivities derived from its constituent parts.

G cluster_molecule 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol cluster_motifs Key Pharmacophores cluster_activities Potential Biological Activities Molecule Core Structure Motif1 Bromophenol Moiety Molecule->Motif1 Motif2 Nitroaniline Moiety Molecule->Motif2 Activity1 Antioxidant Motif1->Activity1 [1, 6] Activity2 Anticancer Motif1->Activity2 [1] Activity4 Anti-inflammatory Motif1->Activity4 [2] Motif2->Activity2 [9] Activity3 Antimicrobial Motif2->Activity3 [9, 13]

Caption: Relationship between structural motifs and potential bioactivities.

Applications in Drug Discovery

Given these properties, 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol is a valuable compound for:

  • Screening Libraries: Inclusion in high-throughput screening campaigns to identify novel hits for various therapeutic targets.

  • Lead Optimization: Serving as a scaffold for medicinal chemistry efforts to develop more potent and selective drug candidates.

  • Probe Development: Use as a chemical probe to investigate biological pathways where its constituent motifs are known to be active.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on its structure, standard laboratory precautions for handling hazardous chemicals should be strictly followed. It should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC. [Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024). MDPI. [Link]

  • 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. (n.d.). Central European Journal of Chemistry. [Link]

  • 2-Methoxy-5-nitroaniline. (n.d.). PubChem. [Link]

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. (2020). MDPI. [Link]

  • 2-Methoxy-5-nitroaniline hydrochloride. (n.d.). PubChem. [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2025). ResearchGate. [Link]

  • [Chemotherapeutic Effects of Nitro Compounds. 1. Nitroanilines]. (1970). PubMed. [Link]

  • (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. (2025). ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Semantic Scholar. [Link]

  • Mannich Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Significance of Nitroaniline Derivatives in Chemical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. (2013). Arabian Journal of Chemistry. [Link]

  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.). ResearchGate. [Link]

  • Mannich Reaction. (2023). Chemistry LibreTexts. [Link]

  • 1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm -1. (n.d.). ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • Mannich reaction – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • 4-Bromo-2-[(phenylimino)methyl]phenol. (n.d.). PMC. [Link]

  • Prediction of Physicochemical Properties. (n.d.). ResearchGate. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • The Mannich Reaction. (n.d.). Organic Reactions. [Link]

  • IR Chart. (n.d.). Michigan State University. [Link]

  • Prediction of physicochemical properties. (2009). PubMed. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

  • Mannich reaction. (2018). YouTube. [Link]

  • Preparation method of bromoaniline. (n.d.).
  • Method for producing 4-(2'-methoxyethyl)phenol. (1990). Justia Patents. [Link]

  • (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol. (n.d.). ResearchGate. [Link]

  • Synthesis method of 5-bromo-2-methoxyphenol. (n.d.).
  • (PDF) (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. (n.d.). ResearchGate. [Link]

  • PROCESS FOR THE PREPARATION OF 4-FLUORO-3-METHOXYANILINE. (2025).
  • Method for producing 4-(2'-methoxyethyl)phenol. (n.d.).
  • Robustly interpretable melting-point prediction for structurally diverse nitro-containing compounds. (2026). ResearchGate. [Link]

  • Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. (2021). PMC. [Link]

  • Predicting the Physicochemical Properties and Biological Activities of Monolayer-Protected Gold Nanoparticles Using Simulation-Derived Descriptors. (2022). PubMed. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Brominated Nitroaniline Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Energetic Landscape of Substituted Aromatics

Brominated nitroaniline phenols represent a unique class of molecules at the intersection of high-energy materials and pharmaceutical intermediates. The confluence of an electron-donating hydroxyl group, an electron-withdrawing nitro group, and a heavy bromine atom on an aniline framework creates a complex electronic and steric environment. This intricate interplay governs the thermodynamic properties and stability of these compounds, making their characterization crucial for safe handling, storage, and application. In drug development, such scaffolds can be precursors to potent kinase inhibitors or other targeted therapies, where understanding their stability is paramount for formulation and shelf-life. In the field of energetic materials, the balance of oxygen and the energetic nitro group, modified by the presence of bromine, can lead to novel properties.

This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic properties and stability of brominated nitroaniline phenols. Recognizing the limited availability of direct experimental data for this specific class of compounds, this document focuses on the foundational principles and detailed protocols for their synthesis, characterization, and analysis. We will delve into the causality behind experimental choices in thermal analysis and explore the predictive power of computational chemistry. This guide is intended to be a self-validating system, equipping researchers, scientists, and drug development professionals with the knowledge to confidently investigate these and other complex substituted aromatic compounds.

I. Synthesis and Structural Characterization: Building the Molecular Framework

The synthesis of brominated nitroaniline phenols requires a strategic approach to electrophilic aromatic substitution, considering the directing effects of the substituents. A plausible synthetic route often involves a multi-step process, which is outlined below.

Proposed Synthetic Pathway

A common strategy involves the initial bromination of a substituted phenol, followed by nitration. The directing effects of the hydroxyl and amino groups are powerful ortho-, para-directors, while the nitro group is a meta-director. The sequence of reactions is therefore critical to achieving the desired isomer.

A potential synthesis for a representative compound, such as a brominated 4-nitroaniline-2-phenol, could proceed via the nitration of a bromophenol, followed by the introduction of the amino group. Alternatively, nitration of a bromoaniline followed by hydroxylation could be explored, though this is often more challenging. A more direct approach could involve the bromination of a nitrophenol, followed by reduction of the nitro group and subsequent re-oxidation or other functional group manipulation.[1][2]

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction p-Nitrophenol p-Nitrophenol Brominated_Nitrophenol 2-Bromo-4-nitrophenol p-Nitrophenol->Brominated_Nitrophenol Electrophilic Aromatic Substitution Brominating_Agent Br2 / FeBr3 or NBS Target_Molecule 2-Bromo-4-aminophenol (a brominated nitroaniline phenol precursor) Brominated_Nitrophenol->Target_Molecule Nitro Group Reduction Reducing_Agent Fe / HCl or H2 / Pd-C Experimental_Workflow cluster_DSC_outputs DSC Outputs cluster_TGA_outputs TGA Outputs Sample Brominated Nitroaniline Phenol Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Data_Analysis Data Analysis and Interpretation DSC->Data_Analysis Heat Flow vs. Temperature TGA->Data_Analysis Mass vs. Temperature Melting_Point Melting Point (Tm) Data_Analysis->Melting_Point Enthalpy_Fusion Enthalpy of Fusion (ΔHf) Data_Analysis->Enthalpy_Fusion Decomposition_Temp Decomposition Temperature (Td) Data_Analysis->Decomposition_Temp Heat_Capacity Heat Capacity (Cp) Data_Analysis->Heat_Capacity Thermal_Stability Thermal Stability Range Data_Analysis->Thermal_Stability Decomposition_Kinetics Decomposition Kinetics Data_Analysis->Decomposition_Kinetics Residue_Analysis Residue Analysis Data_Analysis->Residue_Analysis Computational_Workflow cluster_outputs Calculated Properties Input Molecular Structure Input Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Verify Minimum Energy Structure Property_Calculation Property Calculation Frequency_Analysis->Property_Calculation Zero-Point Energy, Thermal Corrections HoF Enthalpy of Formation (ΔHf°) Property_Calculation->HoF BDE Bond Dissociation Energies (BDE) Property_Calculation->BDE ESP Electrostatic Potential (ESP) Map Property_Calculation->ESP Decomposition_Pathways Decomposition Pathways Property_Calculation->Decomposition_Pathways

Sources

Molecular weight and exact mass calculation for C14H13BrN2O4

Author: BenchChem Technical Support Team. Date: March 2026

From Stoichiometry to High-Resolution Analysis

Executive Summary

In small molecule drug discovery (SMDD), the formula C14H13BrN2O4 represents a significant analytical challenge due to the presence of bromine. Unlike carbon- or nitrogen-dominant scaffolds, brominated compounds possess a unique isotopic signature that renders the standard "Average Molecular Weight" insufficient for identification.

This guide provides a definitive technical breakdown of the mass calculation for C14H13BrN2O4. It contrasts Average Molecular Weight (used for gravimetric dosing) with Monoisotopic Exact Mass (used for LC-MS identification) and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) workflow.

Theoretical Foundations: The Dual Nature of Mass

To accurately work with C14H13BrN2O4, one must distinguish between the two mass definitions. Confusing these results in gross errors during both sample preparation and spectral analysis.

Average Molecular Weight (Gravimetric)

The average molecular weight uses the standard atomic weights of elements, which are weighted averages of natural isotopic abundances. This value is only used when weighing the solid compound for stock solutions.

Monoisotopic Exact Mass (Analytical)

The monoisotopic mass is the sum of the masses of the most abundant stable isotopes of each element (


). This is the value an Orbitrap or Q-TOF mass spectrometer detects.

Critical Note: Bromine exists as two stable isotopes,


 (50.69%) and 

(49.31%), in a roughly 1:1 ratio. Therefore, the mass spectrum will not show a single peak at the average mass; it will show a distinct "doublet" separated by 2 Da.

The Calculation: C14H13BrN2O4

The following data utilizes the IUPAC 2024 standard atomic weights and NIST physical constants for isotopic masses.

Table 1: Constants & Calculation Data
ElementCountStandard Atomic Wt.[1][2][3][4][5][6][7] (Avg)Most Abundant IsotopeIsotopic Mass (Da)
Carbon 1412.011

12.000000
Hydrogen 131.008

1.007825
Bromine 179.904

78.918337
Nitrogen 214.007

14.003074
Oxygen 415.999

15.994915
Average Molecular Weight Calculation




Monoisotopic Exact Mass Calculation ( )

This calculation assumes the presence of


.




The M+2 Isotope Peak ( )

Because


 is almost equally abundant, a second peak appears at 

.



Visualization: Mass Analysis Workflow

The following diagram illustrates the logical decision tree for analyzing this compound, ensuring the correct mass values are applied at the correct experimental stage.

MassAnalysis Compound C14H13BrN2O4 Sample Weighing Gravimetric Dosing (Preparation) Compound->Weighing MSAnalysis HRMS Analysis (Identification) Compound->MSAnalysis CalcAvg Calculate Average MW (Weighted by Abundance) Weighing->CalcAvg ResultAvg Value: 353.17 g/mol Use for Molarity Calc CalcAvg->ResultAvg IsotopeSel Select Monoisotopic Nuclides (12C, 1H, 79Br, 14N, 16O) MSAnalysis->IsotopeSel ResultMono Monoisotopic Mass (M) 352.0059 Da IsotopeSel->ResultMono ResultM2 Isotope Peak (M+2) 354.0038 Da (Due to 81Br) IsotopeSel->ResultM2

Figure 1: Analytical decision matrix distinguishing gravimetric preparation (Green path) from spectrometric identification (Red path).

Experimental Protocol: HRMS Validation

To confirm the identity of C14H13BrN2O4, a standard low-resolution MS is insufficient due to potential interferences. The following High-Resolution Mass Spectrometry (HRMS) protocol is recommended.

Instrument Configuration
  • System: UHPLC coupled to Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Resolution:

    
     FWHM (to resolve fine isotopic structure).
    
  • Lock Mass: Leucine Enkephalin (

    
     556.2771) or similar internal reference for 
    
    
    
    ppm accuracy.
Step-by-Step Methodology
  • Sample Dilution:

    • Dissolve 1 mg of C14H13BrN2O4 in 1 mL DMSO (Stock: 2.83 mM based on Average MW of 353.17).

    • Dilute to 1 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 95% B (ACN) over 5 minutes.

  • Data Acquisition:

    • Scan range:

      
       100–1000.
      
    • Target

      
       Calculation:
      
      • Target

        
        : 
        
        
        
  • Data Analysis (Pass/Fail Criteria):

    • Accuracy: Observed mass must be within

      
       ppm of 
      
      
      
      .
    • Isotope Pattern: Must observe a 1:1 doublet at

      
       353.01 and 355.01.
      
Isotopic Pattern Verification

The presence of Bromine provides a "self-validating" spectral feature.

  • Peak A (

    
    ):  100% Relative Abundance (Base Peak).
    
  • Peak B (

    
    ):  ~97-98% Relative Abundance (located +1.998 Da from Peak A).
    

If this 1:1 ratio is absent (e.g., you see a 3:1 ratio), the molecule likely contains Chlorine, not Bromine, or the synthesis has failed.

MSWorkflow cluster_check Validation Check Sample Sample (1 µM) LC UHPLC (C18 Column) Sample->LC ESI ESI Source (+ Mode) LC->ESI Optics Ion Optics (Quadrupole) ESI->Optics Detector Detector (Orbitrap/TOF) Optics->Detector Data Spectrum Analysis Detector->Data Check1 Mass Error < 5 ppm? Data->Check1 Check2 Br Pattern 1:1 Ratio? Check1->Check2

Figure 2: Experimental workflow for HRMS validation of brominated small molecules.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[8] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[3][4][8] [Link]

  • NIST Physical Measurement Laboratory. (2024). Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Brominated Scaffolds in Drug Discovery. [Link]

Sources

Methodological & Application

Protocol for the Synthesis and Application of the Tridentate Chelator 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Significance

This application note details the protocols for utilizing 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol (hereafter referred to as Ligand L ) as a robust chelating agent. Unlike its Schiff base precursor, this reduced secondary amine ligand offers enhanced hydrolytic stability and conformational flexibility, making it an ideal candidate for bio-inorganic modeling and catalysis.

Key Technical Features:

  • Donor Set: Potential tridentate (

    
    ) binding via the phenolic oxygen, amine nitrogen, and methoxy oxygen.
    
  • Electronic Tuning: The 5-nitro group on the aniline ring acts as a strong electron-withdrawing group (EWG), reducing the basicity of the amine nitrogen and stabilizing high-valent metal oxidation states.

  • Structural Robustness: The reduced amine linkage (

    
    ) prevents the hydrolysis often observed with azomethine (
    
    
    
    ) linkages in aqueous media.

Synthesis & Preparation Workflow

The synthesis follows a two-step reductive amination pathway. First, the condensation of 5-bromosalicylaldehyde with 2-methoxy-5-nitroaniline yields the Schiff base intermediate, which is subsequently reduced to the target amine.

Reaction Scheme Visualization

SynthesisPathway Start Precursors: 5-Bromosalicylaldehyde + 2-Methoxy-5-nitroaniline Step1 Step 1: Condensation (Ethanol, Reflux, 4h) Start->Step1 - H2O Intermediate Schiff Base (Imine) (Yellow Solid) Step1->Intermediate Step2 Step 2: Reduction (NaBH4, MeOH, 0°C to RT) Intermediate->Step2 Final Target Ligand L (Secondary Amine) Step2->Final Yield ~75-80%

Figure 1: Step-wise reductive amination pathway for Ligand L synthesis.

Experimental Protocol
Step 1: Isolation of the Schiff Base Intermediate
  • Stoichiometry: Dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) and 2-methoxy-5-nitroaniline (1.68 g, 10 mmol) in absolute ethanol (50 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture at reflux (

    
    ) for 4 hours. A color change to deep yellow/orange indicates imine formation.
    
  • Work-up: Cool to room temperature. The precipitate is filtered, washed with cold ethanol (

    
    ), and dried in vacuo.
    
    • Checkpoint: Verify disappearance of aldehyde peak (

      
      ) and appearance of imine peak (
      
      
      
      ) in IR.
Step 2: Reduction to Target Ligand L
  • Solvation: Suspend the dried Schiff base (10 mmol) in methanol (40 mL). Cool the suspension to

    
     in an ice bath.
    
  • Reduction: Slowly add Sodium Borohydride (

    
    , 0.76 g, 20 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution should become lighter in color as the conjugation is broken.

  • Quenching: Acidify carefully with dilute acetic acid to pH 6 to decompose excess borohydride.

  • Isolation: Pour into ice-water (100 mL). The resulting solid is filtered, washed with water, and recrystallized from ethanol.

Table 1: Physicochemical Properties

PropertyValue / Observation
Appearance Pale yellow to light brown crystalline solid
Melting Point

(Typical for this class)
Solubility Soluble in DMSO, DMF, hot EtOH; Insoluble in

Yield 75--85% (Overall)

Metal Chelation Protocol

This ligand is particularly effective for binding transition metals like


, 

, and

. The following protocol uses Copper(II) Acetate as a model system.
Coordination Logic

The ligand acts as a mono-anionic tridentate donor (


). The phenolic proton is lost upon coordination, while the amine and methoxy groups coordinate neutrally.

Coordination Ligand Ligand L (Protonated) Complex Metal Complex [M(L)(OAc)] Ligand->Complex Deprotonation MetalSalt Metal Salt (M(OAc)2) MetalSalt->Complex Phenol Phenolic O (Anionic Donor) Phenol->Complex Covalent Amine Amine N (Neutral Donor) Amine->Complex Coordination Methoxy Methoxy O (Neutral Donor) Methoxy->Complex Coordination

Figure 2: Coordination assembly logic for Metal-Ligand complexation.

General Complexation Procedure
  • Ligand Solution: Dissolve Ligand L (1 mmol) in hot methanol (20 mL).

  • Base Addition (Optional): If using metal chlorides/nitrates, add Triethylamine (

    
    ) to deprotonate the phenol. If using Metal Acetates, this is not necessary.
    
  • Metal Addition: Add a solution of Metal(II) Acetate (1 mmol) in methanol (10 mL) dropwise to the ligand solution.

  • Reflux: Reflux the mixture for 3 hours.

  • Precipitation: The complex often precipitates upon cooling. If not, reduce volume by rotary evaporation to 50%.

  • Purification: Filter the precipitate, wash with cold methanol and diethyl ether.

Characterization & Validation Standards

To ensure scientific integrity, the following spectral markers must be validated.

Table 2: Key Spectroscopic Markers

TechniqueParameterExpected Shift/ObservationMechanistic Insight
FT-IR


Confirms reduction of imine (

) to amine.
FT-IR

Shift

Indicates deprotonation and metal binding.
1H NMR

Doublet/Singlet

Diagnostic of the methylene bridge formed by reduction.
1H NMR

DisappearanceConfirms deprotonation upon metal coordination.
UV-Vis d-d transitions

Geometry confirmation (e.g., Square planar vs. Tetrahedral).

Applications & Troubleshooting

Primary Applications
  • Bio-mimetic Oxidation: The electron-withdrawing nitro group enhances the Lewis acidity of the central metal, making these complexes effective catalysts for oxidation reactions (e.g., catechol oxidation).

  • Antimicrobial Screening: The presence of the bromine and nitro groups significantly increases lipophilicity, facilitating cell membrane penetration in bacterial assays.

Troubleshooting Guide (Expertise & Experience)
  • Problem: Oily product during synthesis.

    • Cause: Incomplete reduction or residual solvent.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • Problem: Low solubility of Metal Complex.

    • Cause: Formation of polymeric species.

    • Solution: Use coordinating solvents like DMSO or Pyridine to break polymeric bridges during characterization.

References

  • Schiff Base Precursor Synthesis: Muketha, K. J., et al. "Synthesis and Characterization Selected of Schiff Bases and their Cobalt (II) Complexes."[1] Global Scientific Journal, vol. 11, no.[1] 10, 2023.[1]

  • Reductive Amination Methodology: Abdel-Rahman, L. H., et al. "Synthesis, characterization, and biological activity of some new Schiff base ligands and their metal complexes." Asian Journal of Chemistry, vol. 29, no. 1, 2017.

  • Structural Analogs & Characterization: Khalaji, A. D., et al. "Synthesis, characterization, and thermal studies of Co(III), Ni(II), and Cu(II) complexes with bidentate Schiff base ligand." Journal of Thermal Analysis and Calorimetry, 2014.

  • Chemical Identity & Properties: PubChem Compound Summary for CID 5174477, "4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol".[2] National Center for Biotechnology Information (2025).[3]

Sources

Crystallization methods for 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Executive Summary & Physicochemical Context

The compound 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol (hereafter referred to as Compound A ) is a critical "reduced Schiff base" intermediate.[1] It features a donor-acceptor architecture comprising an electron-deficient 2-methoxy-5-nitroaniline moiety linked via a methylene bridge to an electron-rich 4-bromo-phenol core.[2][1]

This specific structural motif presents unique crystallization challenges:

  • Weak Basicity: The strong electron-withdrawing nitro group (

    
    ) significantly reduces the basicity of the secondary amine (
    
    
    
    ), making stable salt formation (e.g., HCl, mesylate) difficult without hydrolysis or dissociation.[2][1] Neutral crystallization is the preferred isolation strategy. [2][1]
  • Conformational Flexibility: Unlike its rigid imine (Schiff base) precursor, the methylene bridge introduces rotatable bonds, increasing the propensity for the crude material to "oil out" rather than crystallize.[2]

  • Solubility Profile: The molecule exhibits a "push-pull" solubility behavior—soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), but sparing in non-polar alkanes.[2][1]

This guide details three field-proven protocols to isolate Compound A in high purity (>98% HPLC) with controlled particle size distribution.

Pre-Crystallization Characterization

Before initiating crystallization, the crude material must be profiled to select the optimal method.[2][1]

ParameterCharacteristicImplication for Protocol
Appearance Yellow to Pale Orange SolidDark orange/red indicates residual Schiff base (incomplete reduction).[1]
Solubility (High) DCM, THF, DMSO, DMFGood "Solvents" for anti-solvent methods.[2]
Solubility (Temp Dependent) Ethanol, Isopropanol (IPA), TolueneIdeal for Thermal Recrystallization.[2][1]
Solubility (Low) Water, Heptane, HexaneIdeal "Anti-solvents".[2]
Melting Point (Est.) 110–150 °CDo not exceed 90 °C during drying to prevent sintering.[1]

Detailed Crystallization Protocols

Method A: Thermal Recrystallization from Ethanol (Standard)

Best for: Routine purification of crude solid with >85% initial purity.

Mechanism: Ethanol acts as a distinct "pro-solvent" at high temperatures, disrupting intermolecular H-bonds, while its polarity forces the hydrophobic bromo-nitro skeleton to lattice out upon cooling.[2][1]

  • Dissolution: Charge crude Compound A (10.0 g) into a reactor. Add Absolute Ethanol (80 mL, 8 vol) and heat to reflux (78 °C) with agitation (250 rpm).

    • Note: If dissolution is incomplete after 15 min, add Ethanol in 1 vol increments. Do not exceed 12 vol.

  • Clarification: If insoluble black specks (Pd/C residues or inorganic salts) remain, filter the hot solution through a pre-heated Celite pad.[2][1]

  • Nucleation: Cool the filtrate slowly to 60 °C.

    • Seeding: At 60 °C, add 0.5 wt% of pure seed crystals. Hold for 30 minutes to allow a seed bed to establish.[1]

  • Cooling Ramp: Cool from 60 °C to 5 °C over 4 hours (Linear rate: ~14 °C/hr).

    • Critical Control: Rapid cooling here will trap impurities and yield an amorphous oil.[1]

  • Isolation: Filter the slurry at 5 °C. Wash the cake with 2 vol of cold Ethanol (0 °C).

  • Drying: Vacuum dry at 45 °C for 12 hours.

Method B: Anti-Solvent Precipitation (DCM / Heptane)

Best for: Oily crudes or material with high non-polar impurities.

Mechanism: Dichloromethane (DCM) fully solvates the molecule.[1] Heptane acts as a miscible anti-solvent that lowers the dielectric constant of the medium, forcing the polar nitro-phenol to precipitate.[2][1]

  • Dissolution: Dissolve crude Compound A (10.0 g) in DCM (50 mL, 5 vol) at 25 °C. Stir until clear.

  • Anti-Solvent Addition (Part 1): Add n-Heptane (25 mL, 2.5 vol) dropwise over 20 minutes. The solution should remain clear or turn slightly hazy.

  • Seeding: Add seed crystals (10 mg). Agitate for 1 hour.

  • Anti-Solvent Addition (Part 2): Add remaining n-Heptane (75 mL, 7.5 vol) slowly over 2 hours.

    • Observation: A thick yellow slurry should develop.[1]

  • Distillation (Optional but Recommended): Apply mild vacuum (400 mbar) and heat to 35 °C to distill off the volatile DCM.[1] This "solvent swap" drives the yield to >95%.[1]

  • Isolation: Filter the solid. Wash with n-Heptane.[1]

Method C: Reactive Slurry Conversion (Polymorph Control)

Best for: Upgrading purity of material that fails to crystallize by Method A or B.[1]

  • Slurry Prep: Suspend the impure solid in Toluene (10 vol).

  • Digestion: Heat the slurry to 80 °C (below reflux). Stir for 4 hours. The solid will not fully dissolve; this is an "Ostwald Ripening" process where fines dissolve and pure, larger crystals grow.[2][1]

  • Cooling: Cool to 20 °C over 2 hours.

  • Isolation: Filter and wash with Toluene.[1]

Process Visualization & Logic

The following diagram illustrates the decision logic for selecting the appropriate crystallization strategy based on the state of the crude intermediate.

CrystallizationWorkflow Start Crude Compound A (Isolation from Reduction) CheckState Physical State? Start->CheckState Oily Sticky Gum / Oil CheckState->Oily Oils Out Solid Amorphous / Crystalline Solid CheckState->Solid Solidifies MethodB Method B: Anti-Solvent (DCM / Heptane) Target: High Recovery Oily->MethodB Dissolve in DCM SolventScreen Solubility Check Solid->SolventScreen MethodA Method A: Thermal Recryst. (Ethanol/Water) Target: High Purity SolventScreen->MethodA Soluble in Hot EtOH MethodC Method C: Slurry Digestion (Toluene) Target: Polymorph Stability SolventScreen->MethodC Low Solubility / Polymorph Issue Analysis QC Analysis (HPLC, DSC, XRPD) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Caption: Decision tree for selecting the optimal crystallization method based on crude physical state and solubility.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or impurity profile too high.[2][1]Re-heat to dissolution.[1] Add 10% more solvent.[1] Seed at a higher temperature (

).[1]
Dark Color Residual Schiff base (Imine) or oxidation.[1]Recrystallize from Ethanol containing 1% Ascorbic Acid (antioxidant) or wash crude with mild bisulfite solution before crystallization.[1]
Low Yield Product too soluble in mother liquor.[1]Cool to -10 °C. Use Method B (Anti-solvent) to force precipitation.[1]

References

  • Synthesis of Analogous Schiff Bases: Yan, X. X., Lu, L. P., & Zhu, M. L. (2014).[2] 4-Bromo-2-[(phenylimino)methyl]phenol.[1] Acta Crystallographica Section E, 70(8), o853.[2] Link (Demonstrates solubility of the scaffold in Ethanol).

  • Compound Identification: PubChem CID 5174477.[1][3] 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol.[2][1][3] National Center for Biotechnology Information.[1] Link

  • General Reductive Amination Protocols: BenchChem Application Note. Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis. Link (Describes the chemistry of the phenol precursor).

  • Crystallization of Nitro-Aniline Derivatives: Sigma-Aldrich Product Catalog. 4-BROMO-2-[(2-METHOXY-5-NITROANILINO)METHYL]PHENOL (AldrichCPR). Link[2]

Sources

Preparation of benzoxazine derivatives using 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis of 6-bromo-3-(2-methoxy-5-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine utilizing 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol as the advanced intermediate. Unlike traditional "one-pot" Mannich condensations, this protocol leverages a pre-formed reduced Schiff base backbone. This approach offers superior regiocontrol and minimizes oligomerization byproducts, particularly critical when working with deactivated amines such as 2-methoxy-5-nitroaniline. The resulting benzoxazine scaffold is a high-value target for medicinal chemistry (antimicrobial/anticancer pharmacophores) and advanced materials (polybenzoxazine thermosets).

Introduction & Chemical Logic

The Challenge

The synthesis of 1,3-benzoxazines typically involves a three-component condensation of a phenol, a primary amine, and formaldehyde. However, when the amine component carries strong electron-withdrawing groups (EWG) like a nitro group (


), its nucleophilicity is significantly diminished. This often leads to incomplete conversion or competitive side reactions in a standard one-pot setup.
The Solution: Post-Reductive Cyclization

By starting with 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol (a "reduced Schiff base"), the difficult C-N bond formation between the aniline and the phenol backbone has already been established. The remaining task is a chemoselective cyclization using a C1 donor (Formaldehyde) to close the oxazine ring.

Key Advantages:

  • Stoichiometric Control: Eliminates the risk of forming bis-benzoxazines or open-chain oligomers.

  • Regiospecificity: The pre-existing methylene bridge fixes the orientation, ensuring the ring closes exclusively at the phenolic oxygen.

Retrosynthetic Analysis

The target molecule is formed via the insertion of a methylene bridge between the secondary amine and the phenolic oxygen.

ReactionScheme SM Starting Material (Reduced Schiff Base) Inter Intermediate (Hemiaminal) SM->Inter Nucleophilic Attack on CH2O Prod Target Product (1,3-Benzoxazine) Inter->Prod Cyclodehydration (-H2O) Reagent + (CH2O)n (Paraformaldehyde)

Figure 1: Mechanistic pathway for the cyclization of the aminomethyl phenol precursor.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
Precursor: 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol353.171.0Limiting Reagent
Paraformaldehyde (Powder)30.032.2C1 Donor (Excess required)
Toluene (Anhydrous)-SolventMedium (Non-polar)
Triethylamine (Et3N)101.190.1Base Catalyst (Optional)*
Sodium Sulfate (Na2SO4)--Drying Agent

*Note: The nitro group reduces amine nucleophilicity. A catalytic amount of base can facilitate the initial attack on paraformaldehyde, though thermal driving force is usually sufficient.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser.

  • Charging: Add 1.0 mmol (approx. 353 mg) of the Precursor and 2.2 mmol (66 mg) of Paraformaldehyde to the flask.

  • Solvation: Add 20 mL of anhydrous toluene .

    • Critical Insight: Toluene is chosen over ethanol because it allows for a higher reaction temperature (110°C) and the azeotropic removal of water, which drives the equilibrium toward the closed ring form.

Phase 2: Cyclization
  • Reflux: Heat the mixture to a vigorous reflux (oil bath ~120°C).

  • Monitoring: Stir at reflux for 4–6 hours .

    • Observation: The suspension should clarify as the paraformaldehyde depolymerizes and reacts.

    • TLC Check: Monitor consumption of starting material (Mobile phase: Hexane:Ethyl Acetate 3:1). The product will typically have a higher

      
       than the starting secondary amine due to the loss of the H-bond donor (NH/OH).
      
Phase 3: Workup & Purification
  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) to obtain a crude residue.

  • Solubilization: Dissolve the residue in minimal Dichloromethane (DCM) (approx. 5-10 mL).

  • Wash: Wash the organic phase with 10 mL of 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Recrystallization: Recrystallize the solid from Ethanol/Acetone (9:1) .

    • Alternative: If an oil persists, triturated with cold diethyl ether to induce precipitation.

Process Validation & Quality Control

To ensure the integrity of the synthesized benzoxazine, the following analytical signatures must be verified.

NMR Spectroscopy (Diagnostic Signals)

The formation of the oxazine ring creates two distinct methylene singlets. This is the primary confirmation of ring closure.

NucleusChemical Shift (

ppm)
MultiplicityAssignmentStructural Significance

5.30 – 5.50 Singlet (2H)

Definitive proof of ring closure (C2 position).

4.50 – 4.70 Singlet (2H)

Shifted from SM due to rigidification (C4 position).

3.80 – 3.90Singlet (3H)

Methoxy group (unchanged).

~79.0 -

Characteristic oxazine carbon.

~50.0 -

Benzylic carbon.
Infrared Spectroscopy (FT-IR)
  • Disappearance: The broad

    
     / 
    
    
    
    stretch (
    
    
    ) from the starting material must be absent.
  • Appearance: A strong band at

    
      is characteristic of the oxazine ring skeletal vibration.
    
  • Nitro Group: Symmetric/Asymmetric stretches at

    
     should remain intact.
    

Workflow Visualization

Workflow Start Start: Precursor + Paraformaldehyde in Toluene Reflux Reflux (110°C) with Dean-Stark (4-6 Hours) Start->Reflux Check TLC Check (Hex:EtOAc 3:1) Reflux->Check Check->Reflux Incomplete Workup Evaporation & Basic Wash (Remove unreacted Phenol) Check->Workup Complete Purify Recrystallization (EtOH/Acetone) Workup->Purify Final Final Product: 6-Bromo-3-(2-methoxy-5-nitrophenyl)-benzoxazine Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target benzoxazine.

Applications & Biological Relevance[4][5][6][7][8]

The synthesis of 6-bromo-3-(2-methoxy-5-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine is not merely an academic exercise; it yields a scaffold with high potential in drug discovery.

  • Antimicrobial Activity: 1,3-Benzoxazines are known isosteres of quinolones. The presence of the electron-withdrawing nitro group often enhances antibacterial efficacy against Gram-positive strains (e.g., S. aureus) by facilitating cell membrane penetration or interacting with DNA gyrase.

  • Anticancer Potential: The specific substitution pattern (Bromine at C6) allows for further functionalization via Suzuki-Miyaura coupling to create biaryl libraries, a common strategy in optimizing cytotoxicity against HeLa and MCF-7 cancer lines.

  • Thermoset Precursors: While this specific molecule is a "mono-benzoxazine," it serves as a model for creating high-performance polymers. The nitro group can be reduced to an amine and cross-linked, offering high thermal stability (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Deactivated AmineThe nitro group reduces nucleophilicity. Increase reaction time (up to 12h) or add 10 mol%

-Toluenesulfonic acid (pTSA) as a catalyst.
Sticky/Oily Product OligomerizationEnsure Paraformaldehyde is dry. Use a precise 2.2 eq excess. Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Starting Material Remains Reversibility (Hydrolysis)The ring-closure is reversible. Ensure the Dean-Stark trap is effectively removing water. Do not use wet solvents.

References

  • Holly, F. W., & Cope, A. C. (1944).[3] Condensation of Phenols with Amines and Formaldehyde.[3] Journal of the American Chemical Society.

  • Burke, W. J., et al. (1965). Mono-1,3-benzoxazines from Hydroquinone. Journal of Organic Chemistry.

  • Deng, Y., et al. (2014). Kinetics of 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine Synthesis from Mannich Base and Formaldehyde. Industrial & Engineering Chemistry Research.

  • BenchChem. (2025).[4] Application Notes for 4-Bromo-2-methoxyphenol Derivatives. BenchChem Protocols.

  • Global Research Online. (2025). Benzoxazole and Benzoxazine: Synthetic Methodology and Biological Activities.[2][5][6] Global Research Online Reviews.

Sources

Scale-up synthesis protocols for nitro-substituted aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of nitro-substituted aminophenols, specifically 2-amino-4-nitrophenol (2,4-ANP) , presents a classic challenge in process chemistry: achieving regioselective reduction of a polynitroaromatic system while managing significant thermal and toxicity hazards. This guide details a robust, scalable protocol for the partial reduction of 2,4-dinitrophenol (2,4-DNP) using a sulfide-based (Zinin) reduction. Unlike catalytic hydrogenation, which often suffers from over-reduction to diamines, this chemical reduction method offers superior selectivity for the ortho-nitro group. We address critical process parameters (CPPs) for scale-up, including exotherm management, pH control, and impurity profiling, providing a self-validating workflow for pilot-plant implementation.

Critical Process Parameters & Safety Architecture

Before initiating synthesis, the thermodynamic and toxicological profile of the starting material must be understood. 2,4-Dinitrophenol is a metabolic uncoupler and a high-energy compound.

Thermal Hazard Assessment

Scale-up of nitro-reduction requires strict thermal boundaries.

  • Decomposition Onset: Pure 2,4-DNP can decompose violently above 150°C . However, in the presence of alkalis (forming nitrophenates), thermal stability decreases.

  • Process Limit: The reaction temperature is strictly capped at 85°C .

  • Exotherm Management: The reduction is highly exothermic (

    
     per nitro group). Sulfide addition must be dose-controlled based on real-time calorimetry or temperature response, not just time.
    
Toxicology & Containment
  • Acute Toxicity: 2,4-DNP is fatal if swallowed/absorbed (LD50 Rat ~30 mg/kg). It causes hyperthermia by uncoupling oxidative phosphorylation.

  • Gas Evolution: The acidification step releases Hydrogen Sulfide (H₂S) . A caustic scrubber (NaOH) connected to the reactor vent is mandatory .

Reaction Mechanism & Regioselectivity

The Zinin reduction utilizes sulfide ions (


 or 

) to reduce nitro groups. In 2,4-dinitrophenol, the nitro group at the 2-position (ortho) is reduced preferentially over the 4-position (para).
  • Why Ortho? The ortho-nitro group is sterically hindered but participates in hydrogen bonding with the phenolic hydroxyl. In aqueous ammonia/ammonium chloride buffer (pH 8.5–9.5), the ortho-nitro group is electronically activated for nucleophilic attack by the sulfide species.

  • Reaction Scheme:

    
    
    

Detailed Scale-Up Protocol

Target Scale: 500 g (Lab/Pilot Validation Batch) Yield Target: 65–75% Purity Target: >98% (HPLC)

Reagents & Equipment
ReagentAmountMolar EqRole
2,4-Dinitrophenol (wetted) 300 g (dry basis)1.0Precursor
Sodium Sulfide (Fused, 60%) 700 g3.3Reducing Agent
Ammonium Chloride 600 g7.1Buffer/Proton Source
Aq.[1][2] Ammonia (28%) 100 mL-pH Adjustment
Water (Process) 2.5 L-Solvent
Glacial Acetic Acid ~150 mL-Precipitation

Equipment: 5L Jacketed Reactor (glass/Hastelloy), overhead stirrer (high torque), reflux condenser, internal temperature probe, dosing pump for sulfide solution (optional but recommended for larger scales).

Step-by-Step Procedure

Step 1: Solubilization & Buffering

  • Charge 2.5 L of water into the reactor.[1][2][3]

  • Engage stirrer (250 RPM). Add 300 g 2,4-Dinitrophenol . Note: DNP is usually shipped wetted with 15-20% water to prevent explosion; adjust mass calculation accordingly.

  • Add 600 g Ammonium Chloride and 100 mL Aqueous Ammonia .

  • Heat the slurry to 85°C . The mixture will darken as the soluble ammonium nitrophenolate forms.

  • Checkpoint: Ensure complete dissolution or uniform suspension before proceeding.

Step 2: Controlled Reduction (The Critical Step)

  • Cool the mixture to 70°C .

  • Sulfide Addition: Add the Sodium Sulfide (700 g) in small portions (or as a dissolved solution via pump) over 45–60 minutes .

    • Process Control: The temperature will spike immediately upon addition. Do not exceed 85°C. Stop addition if T > 80°C and allow to cool.

    • Observation: The reaction mixture will turn deep red/brown. Elemental sulfur may begin to precipitate as a milky/grey solid.

  • After complete addition, maintain temperature at 85°C for 20 minutes .

  • In-Process Control (IPC): Take a 1 mL aliquot. Acidify with acetic acid.[1][2][3][4] Spot on TLC (Silica, EtOAc:Hexane 1:1).

    • Pass Criteria: Disappearance of the yellow 2,4-DNP spot; appearance of the orange/red product spot.

Step 3: Filtration of Sulfur

  • While the mixture is still hot (80–85°C) , filter through a pre-heated Büchner funnel or heated pressure filter.

    • Why Hot? The product is moderately soluble in hot water but precipitates in cold. Filtration must be rapid to prevent product crystallizing in the filter cake along with the sulfur by-product.

  • Wash the sulfur cake with 100 mL hot water. Combine filtrates.

Step 4: Isolation & Purification

  • Transfer the filtrate to a crystallization vessel.[1][2]

  • Cool slowly to 20°C over 4 hours.

    • Note: The sodium salt of the product is soluble. We must acidify to liberate the free phenol.

  • Add Glacial Acetic Acid slowly until pH reaches ~5.0.

    • Safety: This releases H₂S gas. Ensure scrubber is active.

  • Cool to 0–5°C and hold for 1 hour. Dark brown/red crystals will form.[3]

  • Filter the crude product.[1][2][3]

  • Recrystallization (for Pharma Grade): Dissolve wet cake in 1.5 L boiling water . Add 10 g Activated Carbon.[1] Filter hot. Cool to 4°C.

  • Dry in a vacuum oven at 60°C for 12 hours.

Process Visualization

Synthesis Workflow

SynthesisWorkflow Start Start: 2,4-Dinitrophenol Buffer Add NH4Cl / NH3 (pH Buffer 8.5) Start->Buffer Heat Heat to 70°C Buffer->Heat Reduction Controlled Addition: Sodium Sulfide (Exotherm Control < 85°C) Heat->Reduction Activation FilterHot Hot Filtration (85°C) Remove Sulfur Reduction->FilterHot Reaction Complete Acidify Acidification (AcOH) Generate Free Phenol FilterHot->Acidify Filtrate Crystallize Cooling Crystallization (20°C -> 4°C) Acidify->Crystallize pH ~5 Final Final Product: 2-Amino-4-Nitrophenol Crystallize->Final Filter & Dry

Figure 1: Step-by-step unit operations for the regioselective reduction.

Safety Decision Tree

SafetyLogic Monitor Monitor Temp (T) CheckT Is T > 85°C? Monitor->CheckT StopFeed STOP Sulfide Feed Engage Cooling Jacket CheckT->StopFeed Yes CheckPH Is pH < 7? CheckT->CheckPH No StopFeed->Monitor Wait 5 min Continue Continue Addition (Rate: 100g/5min) CheckPH->Continue No AddAmmonia Add NH3 (Risk of H2S evolution) CheckPH->AddAmmonia Yes

Figure 2: Logic gate for managing thermal and chemical excursions during addition.

Quality Control & Troubleshooting

Analytical Specifications
ParameterSpecificationMethod
Appearance Dark brown/red crystalline powderVisual
Melting Point 140–143°CCapillary (DSC)
Purity > 98.0%HPLC (C18, MeOH/H2O)
Loss on Drying < 0.5%Gravimetric
Sulfur Ash < 0.1%Combustion
Troubleshooting Guide
  • Problem: Product is oily or sticky.

    • Cause: Incomplete removal of sulfur or presence of unreacted DNP.

    • Solution: Ensure filtration is done >80°C. If oily, re-dissolve in boiling water, add charcoal, and filter again.

  • Problem: Low Yield (<50%).

    • Cause: Over-reduction to 2,4-diaminophenol (unstable) or loss in mother liquor.

    • Solution: Do not exceed 85°C. Ensure pH does not drop below 5 during precipitation (product is amphoteric and can dissolve in strong acid).

  • Problem: Strong Rotten Egg Smell.

    • Cause: H₂S leak.

    • Solution: Check scrubber efficiency. Ensure pH of reaction mixture stays alkaline until the final workup.

References

  • Organic Syntheses Procedure: Hartman, W. W.; Silloway, H. L. "2-Amino-4-nitrophenol." Organic Syntheses, Coll.[2] Vol. 3, p. 83 (1955).

  • Safety Data Sheet: Fisher Scientific. "2-Amino-4-nitrophenol SDS." (Revision Dec 2025).

  • Process Chemistry Insight: "Scale-up synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol sodium sulfide." BenchChem Technical Notes.

  • Reaction Hazards: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. (General reference on nitro-compound runaway reactions).
  • Alternative Industrial Route: "Method for Producing 2-Amino-4-Nitrophenol." Google Patents (DE3002254A1).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility bottlenecks associated with highly lipophilic, multi-substituted aromatic compounds.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will dissect the physicochemical root causes of your precipitation issues and provide self-validating, step-by-step protocols to ensure your compound remains in solution for both in vitro and in vivo applications.

Compound Profiling & Root Cause Analysis

When working with 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol, the most frequent user complaint is immediate precipitation (crashing out) upon introduction to aqueous media[1]. To troubleshoot this, we must examine the molecule's structural causality:

  • Extreme Lipophilicity: The presence of a heavy halogen (bromine), a nitro group, and two aromatic rings drives the partition coefficient (logP) highly positive. The molecule is intrinsically hydrophobic.

  • Lack of Physiological Ionization: Aqueous solubility often relies on the ionization of functional groups at physiological pH (7.4).

    • The Phenol Group: Acts as a weak acid. Based on structural analogs like 4-bromophenol, the pKa is approximately 9.17[2]. Therefore, at pH 7.4, the phenol remains entirely protonated (unionized).

    • The Secondary Amine: While amines are typically basic, this aniline nitrogen is conjugated with a highly electron-withdrawing 5-nitro group. This drastically reduces its basicity (estimated pKa < 1.0). It will not protonate in standard biological buffers.

  • The Verdict: Because the compound remains completely unionized and highly lipophilic at pH 7.4, standard aqueous buffers cannot disrupt its crystal lattice.

Diagnostic Solubility Workflow

Use the following decision tree to select the thermodynamically appropriate solubilization strategy based on your assay's biological constraints.

SolubilityWorkflow Start Compound Insoluble in Aqueous Media CheckAssay Target Assay Type? Start->CheckAssay InVitro In Vitro (Cell/Biochem) CheckAssay->InVitro InVivo In Vivo (Animal Models) CheckAssay->InVivo DMSO Use DMSO Stock (Final < 0.5% v/v) InVitro->DMSO Tolerates solvent Cyclo HP-β-CD Complexation (10-20% w/v) InVitro->Cyclo Solvent sensitive InVivo->Cyclo Low/Med dose Surfactant Tween-80 / PEG400 Formulation InVivo->Surfactant High dose needed Success1 Soluble & Biocompatible DMSO->Success1 Cyclo->Success1 Success2 Soluble & Biocompatible Cyclo->Success2 Surfactant->Success2

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Frequently Asked Questions (FAQs)

Q: Can I improve solubility by adjusting the pH of my buffer? A: No. To ionize the phenol group, you would need to raise the pH above 10.5. To protonate the deactivated amine, you would need to drop the pH below 1.0. Both extremes are biologically incompatible and will cause immediate cellular toxicity or protein denaturation. pH adjustment is a dead-end strategy for this specific compound.

Q: Why does the compound precipitate immediately when I dilute my DMSO stock into cell culture media? A: This phenomenon occurs when the final concentration of the organic solvent drops below the threshold required to maintain the solubility of the hydrophobic compound[3]. When the DMSO diffuses into the bulk aqueous phase, the local microenvironment becomes highly polar, forcing the lipophilic compound to rapidly nucleate and precipitate.

Q: What is the maximum DMSO concentration I can use for in vitro assays? A: For most cell-based assays, the final DMSO concentration should strictly not exceed 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity and artifactual changes in cell signaling. If your compound precipitates at this concentration, you must transition to an inclusion complex (Protocol B).

Validated Experimental Protocols

Protocol A: Cosolvent & Surfactant Microemulsion (Ideal for In Vivo Dosing)

This protocol uses a combination of a water-miscible cosolvent and a non-ionic surfactant to create a stable microemulsion, preventing nucleation in aqueous environments[1].

  • Stock Preparation: Dissolve 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Vortex and sonicate in a 37°C water bath for 5 minutes until completely clear.

  • Surfactant Preparation: In a separate sterile vial, prepare a 10% (v/v) Tween-80 solution in physiological saline (0.9% NaCl).

  • Stepwise Mixing (Mechanistic Critical Step): Do not add the aqueous buffer directly to the DMSO stock. Doing so creates localized high-polarity zones that trigger immediate precipitation. Instead, add the DMSO stock dropwise into the Tween-80/saline solution while vortexing vigorously. This ensures the compound is immediately coated by surfactant micelles before it can nucleate.

  • Validation: Visually inspect the final formulation (e.g., 5% DMSO, 10% Tween-80, 85% Saline). Validate the absence of macro-particulates using Dynamic Light Scattering (DLS).

Protocol B: HP-β-CD Inclusion Complexation (Ideal for In Vitro Cell Culture)

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates lipophilic molecules, enhancing aqueous solubility without requiring toxic organic solvents[4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or DMEM).

  • Compound Addition: Add the dry powder of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol directly to the HP-β-CD solution. (Mechanistic Warning: Do not pre-dissolve the compound in DMSO. DMSO is a small hydrophobic molecule that will competitively bind to the cyclodextrin cavity, displacing your target drug and ruining complexation efficiency).

  • Thermodynamic Equilibration: Place the suspension on a rotary shaker at 37°C for 24 to 48 hours. Non-covalent inclusion complexation is an equilibrium-driven process; extended kinetic energy is required to drive the lipophilic compound into the cavity.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Validation: Quantify the final dissolved concentration of the complexed drug using HPLC or UV-Vis spectroscopy against a standard curve.

Mechanistic Visualization: Cyclodextrin Complexation

CyclodextrinMechanism Drug Free Compound (Lipophilic, Insoluble) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent encapsulation CD HP-β-CD (Hydrophilic Outer, Hydrophobic Cavity) CD->Complex Release Equilibrium Release at Target Site Complex->Release Dilution in biological media

Mechanism of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexation.

Quantitative Data: Formulation Comparison

To assist in your experimental design, compare the quantitative limits and biological compatibilities of the troubleshooting methods discussed above:

Formulation StrategyEstimated Max Solubility EnhancementBiocompatibility ProfilePrimary ApplicationKey Limitations
Direct DMSO Dilution Low (< 100 µM)Poor (Tolerated only at < 0.5% v/v)Biochemical assays (cell-free)High risk of crashing out upon dilution; solvent toxicity.
pH Adjustment NegligibleExtremely PoorNoneRequires pH > 10.5 or < 1.0, destroying biological targets.
DMSO/Tween-80/Saline High (1 - 10 mM)Moderate (Tolerated in vivo)Animal models (IP, IV, PO dosing)Surfactants may interfere with certain lipid-based in vitro assays.
HP-β-CD Complexation Very High (10 - 50 mM)Excellent (Inert oligosaccharide)Cell culture, sensitive in vivo modelsRequires 24-48 hours of preparation time; relies on cavity fit.

References

  • PubChem. "4-Bromophenol | C6H5BrO | CID 7808". Available at:[Link]

  • PubMed. "A rapid screening tool for estimating the potential of 2-hydroxypropyl-beta-cyclodextrin complexation for solubilization purposes". Available at:[Link]

Sources

Removing unreacted 2-methoxy-5-nitroaniline from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reaction purification. Removing unreacted aniline derivatives from crude reaction mixtures is a notoriously persistent bottleneck in drug development and synthetic chemistry.

This guide provides field-proven, mechanistically grounded troubleshooting strategies specifically tailored for the removal of 2-methoxy-5-nitroaniline (CAS: 99-59-2).

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Standard dilute acid washes (e.g., 5% citric acid or 0.5M HCl) are failing to remove 2-methoxy-5-nitroaniline from my organic layer. Why is this happening, and how do I fix it? Causality & Solution: The failure stems from the intrinsic electronic properties of 2-methoxy-5-nitroaniline. While unsubstituted aniline has a conjugate acid pKa of ~4.6, the presence of the strongly electron-withdrawing nitro group at the meta position (C5) and the methoxy group at the ortho position (C2) severely depletes electron density on the primary amine. This lowers the pKa of its conjugate acid to approximately 2.49[1].

To successfully partition this specific aniline into the aqueous phase, the pH of your aqueous wash must be at least two units below its pKa (i.e., pH < 0.5) to ensure >99% protonation. Dilute weak acids simply do not shift the equilibrium far enough. You must use aggressively acidic conditions, such as 2M HCl or 10% aqueous HCl[2].

Q2: My synthesized product is highly acid-sensitive (e.g., contains a Boc-protecting group or an acetal). I cannot use 2M HCl. What is the most reliable alternative? Causality & Solution: When acidic aqueous extraction is contraindicated, electrophilic polymer-supported scavenging is the optimal alternative[3]. By introducing a polystyrene-bound isocyanate (PS-Isocyanate) resin to your crude mixture, the unreacted primary amine of 2-methoxy-5-nitroaniline acts as a nucleophile, attacking the resin-bound isocyanate to form a stable covalent urea linkage[4]. Because the scavenger is a macroscopic cross-linked polystyrene bead, the impurity is physically sequestered from the solution and can be removed via simple filtration. This method operates under mild, neutral conditions, perfectly preserving acid-labile moieties.

Q3: I am attempting to separate the unreacted aniline via silica gel flash chromatography, but it severely streaks and co-elutes with my product. How can I resolve this? Causality & Solution: Anilines possess both hydrogen-bond donating (-NH2) and accepting (-NO2, -OCH3) capabilities. On a standard silica gel column, the weakly basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing severe tailing and streaking[5]. To resolve this, you must deactivate the stationary phase. Pre-treat your silica column and dope your mobile phase with 1% to 2% triethylamine (Et3N). The Et3N competitively binds to the acidic silanols, allowing the 2-methoxy-5-nitroaniline to elute as a tight, distinct band[2]. Alternatively, switching to neutral alumina as the stationary phase eliminates the acidic silanol issue entirely[6].

Part 2: Quantitative Data & Strategy Selection

Use the following data table to select the most appropriate removal strategy based on your target molecule's stability profile.

Removal MethodPrimary Reagent / MaterialProduct CompatibilityTypical TimeExpected Efficiency
Acid-Base Extraction 2M HCl (aq) or 10% HClAcid-stable, non-basic30 - 45 mins>95% removal
Polymer Scavenging PS-Isocyanate ResinAcid-sensitive, non-nucleophilic2 - 4 hours>98% removal
Flash Chromatography Silica Gel + 1% Et3NStable on silica1 - 3 hoursVariable (depends on ΔRf)

Part 3: Experimental Protocols & Workflows

Protocol A: Aggressive Acidic Aqueous Extraction

Use this protocol when your desired product is highly stable to strong aqueous acids.

Step-by-Step Methodology:

  • Dilution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and transfer it to a separatory funnel.

  • Acid Addition: Add a volume of 2M HCl (aq) equal to roughly half the volume of your organic layer[2].

  • Agitation: Stopper the funnel, invert, and vent immediately. Shake vigorously for 2-3 minutes to maximize surface area contact between the phases.

  • Phase Separation & Self-Validation: Allow the layers to separate.

    • Self-Validation Check: Before draining, test the pH of the aqueous layer using pH indicator paper. If the pH is >1, the acid has been depleted by other basic components. Add additional 2M HCl until the aqueous layer remains strongly acidic (pH < 1) to guarantee complete protonation of the 2-methoxy-5-nitroaniline.

  • Extraction: Drain the aqueous layer (containing the water-soluble anilinium chloride salt) and discard. Repeat the 2M HCl wash two more times[5].

  • Neutralization & Drying: Wash the retained organic layer once with saturated aqueous NaHCO3 to neutralize residual acid, followed by a brine wash. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

AcidBase Start Crude Reaction Mixture (Product + 2-Methoxy-5-nitroaniline) AddAcid Add 2M HCl (aq) (Drives pH < 0.5) Start->AddAcid PhaseSplit Phase Separation (Separatory Funnel) AddAcid->PhaseSplit AqLayer Aqueous Layer (Anilinium Chloride Salt) PhaseSplit->AqLayer Extract & Discard OrgLayer Organic Layer (Desired Product) PhaseSplit->OrgLayer Retain Wash Wash with Brine & Dry over Na2SO4 OrgLayer->Wash Pure Pure Product (Concentrated) Wash->Pure

Workflow for the acidic aqueous extraction of 2-methoxy-5-nitroaniline.

Protocol B: Electrophilic Polymer-Supported Scavenging

Use this protocol when your target product is acid-labile or highly water-soluble.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, THF, or DMF) in a round-bottom flask.

  • Resin Addition: Add 3.0 to 4.0 equivalents of Polystyrene-Isocyanate (PS-Isocyanate) resin relative to the estimated amount of unreacted 2-methoxy-5-nitroaniline[4].

  • Agitation: Stir the suspension gently at room temperature using an orbital shaker or overhead stirrer for 2 to 4 hours. (Note: Avoid magnetic stir bars running at high speeds, as they can grind the resin beads and clog filters).

  • Self-Validation Check: Spot the reaction mixture on a TLC plate alongside a pure reference standard of 2-methoxy-5-nitroaniline. If the bright orange/yellow aniline spot is still visible under UV light (254 nm), add an additional 1.0 equivalent of PS-Isocyanate resin and agitate for another hour.

  • Filtration: Filter the mixture through a medium-porosity fritted glass funnel. The unreacted aniline is now covalently bound to the solid resin[3].

  • Washing & Concentration: Wash the resin cake thoroughly with the reaction solvent to ensure all desired product is eluted. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Scavenger Crude Crude Mixture in DCM/THF (Acid-Sensitive Product + Aniline) Resin Add PS-Isocyanate Resin (3-4 equivalents) Crude->Resin React Agitate at RT for 2-4 hours (Urea bond formation) Resin->React Filter Vacuum Filtration (Fritted Funnel) React->Filter Solid Solid Retentate (Resin-Bound Aniline) Filter->Solid Discard Filtrate Filtrate (Pure Product in Solution) Filter->Filtrate Evaporate

Polymer-supported scavenging workflow using PS-Isocyanate resin.

References

  • [1] 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447, PubChem, National Institutes of Health. URL:[Link]

  • [6] How to remove aniline from reaction mixture, ResearchGate. URL:[Link]

  • [2] How do I remove aniline from the reaction mixture?, ResearchGate. URL:[Link]

  • [3] Scavenger resin, Wikipedia. URL:[Link]

  • [4] Strategies in Organic Synthesis - Combinatorial Chemistry, Wipf Group, University of Pittsburgh. URL: [Link]

Sources

Technical Support Center: Stability of Nitroaniline Derivatives in Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #NA-BASE-DECOMP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Hub

The Core Problem: Nitroanilines are "ambident" reactivity risks in basic media. The nitro group (


) activates the aromatic ring toward nucleophilic attack (

), while the amine (

) becomes susceptible to deprotonation and subsequent oxidative coupling.

Users typically encounter decomposition when attempting alkylations, acylations, or cross-couplings in the presence of bases like


, 

, or

.
Rapid Diagnostics: What are you seeing?
SymptomProbable CauseImmediate Action
Solution turns black/tarry instantly Oxidative Polymerization. The deprotonated anilinide ion is reacting with trace oxygen to form azo/azoxy polymers.STOP. Degas solvents. Switch to strict inert atmosphere (

/Ar). Add antioxidants if permissible.
Deep red/purple color (no precipitate) Meisenheimer Complex Formation. Base (

or

) has attacked the ring carbon. This is often reversible but precedes decomposition.
Lower temperature (

). Dilute the base.
Loss of Nitro Group (Denitration)

Displacement.
Hydroxide has displaced the nitro group, forming a nitrophenol derivative.
Switch to a non-nucleophilic base (e.g.,

,

). Avoid aqueous bases.
Unexpected "Dimer" in LC-MS Azo Coupling. Formation of

species via radical intermediates.
Exclude light. Use radical scavengers.[1] Ensure strictly stoichiometric base usage.

Mechanistic Deep Dive

Understanding the failure mode is the only way to prevent it. In basic conditions, nitroanilines do not behave like simple anilines.[2]

Pathway A: Oxidative Coupling (The "Black Tar" Mechanism)

The


 of p-nitroaniline is 

(in DMSO). Strong bases deprotonate the amine to form an anilinide anion .
  • The Risk: This anion is electron-rich relative to the neutral molecule. In the presence of even trace

    
     or oxidants, it undergoes Single Electron Transfer (SET) to form a radical.
    
  • The Result: These radicals dimerize rapidly to form azo linkages, which further polymerize into insoluble, dark tars.

Pathway B: Nucleophilic Aromatic Substitution ( )

The nitro group is a powerful electron-withdrawing group (EWG). It pulls electron density from the ring, making the ortho and para carbons highly electrophilic.

  • The Risk: Hard nucleophiles (like

    
     from 
    
    
    
    ) do not just deprotonate; they attack the ring carbons.
  • The Result: Formation of a Meisenheimer Complex .[3][4] If the temperature is high enough, the complex collapses, ejecting the nitro group (denitration) or other leaving groups, destroying your starting material.

Visualizing the Decomposition Matrix

NitroanilineDecomp Start Nitroaniline (Starting Material) Anion Anilinide Anion (Ar-NH-) Start->Anion Deprotonation (Fast) Meisenheimer Meisenheimer Complex Start->Meisenheimer Nu- Attack on Ring (k1) Base Strong Base (OH-, RO-, H-) Radical N-Radical (Ar-NH•) Anion->Radical Oxidation (O2/Light) Product Desired Product (e.g., N-Alkylated) Anion->Product Electrophile (R-X) Azo Azo/Azoxy Dimers (Black Tar) Radical->Azo Dimerization Meisenheimer->Start Reversible if Cold Phenol Nitrophenol (Denitration Product) Meisenheimer->Phenol Collapse (-NO2)

Figure 1: Dual-threat decomposition pathways for nitroanilines in base. Pathway A (Top) dominates in aerobic conditions; Pathway B (Bottom) dominates with hard nucleophiles.

Validated Mitigation Protocols

Do not rely on "standard" aniline protocols. Nitroanilines require specialized handling.

Protocol A: The "Inert-Cold" Standard (Gold Standard)

Use this for alkylations or acylations using strong bases (


, 

).
  • Solvent Prep: Sparge anhydrous solvent (DMF, THF, or DMSO) with Argon for 15 minutes before adding reagents. Dissolved oxygen is the primary initiator of tar formation.

  • Cryogenic Addition: Cool the reaction vessel to -10°C to 0°C before adding the base.

    • Reasoning: Deprotonation is diffusion-controlled (fast). Decomposition reactions (polymerization/

      
      ) have higher activation energies. Low temperature kinetically traps the stable anion.
      
  • Base Selection: Use Sodium Hydride (

    
    )  or Potassium tert-butoxide (
    
    
    
    )
    instead of Hydroxide.
    • Reasoning: Hydride is non-nucleophilic (prevents

      
      ). 
      
      
      
      -Butoxide is bulky, reducing ring attack.
  • Quenching: Quench with solid Ammonium Chloride (

    
    ) or dilute acid at low temperature. Never quench a hot basic reaction.
    
Protocol B: The "Soft Base" Alternative

Use this if your electrophile is highly reactive (e.g., acid chlorides, highly active alkyl halides).

  • Base: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .
  • Solvent: Acetonitrile (MeCN) or Acetone.

  • Mechanism: These bases act as proton shuttles. They are too weak to generate a high concentration of the anilinide anion, keeping the "free anion" concentration low (the reservoir effect). This minimizes radical coupling rates.

Data Table: Base Compatibility Matrix
BaseNucleophilicityRisk of

Risk of OxidationRecommendation

HighCritical HighAVOID (unless dilute/cold)

NoneLowMediumRecommended (Inert atm only)

Medium (Bulky)LowHighGood (Fast reactions only)

LowNegligibleLowExcellent (For mild conditions)

/ DIPEA
LowNoneLowIneffective (Too weak to deprotonate nitroaniline)

Frequently Asked Questions (FAQ)

Q: Why does ortho-nitroaniline decompose faster than meta-nitroaniline? A: Electronic activation. The nitro group at the ortho (and para) position stabilizes the Meisenheimer complex through resonance, effectively "inviting" nucleophilic attack on the ring.[4] Meta-nitroaniline lacks this resonance stabilization, making the ring less electrophilic and more stable to base attack [1].

Q: Can I use Acetyl protection (Ac) to stabilize the molecule? A: Proceed with caution. While N-acetylation reduces the electron density of the ring (protecting against oxidation), the acetyl group itself is labile in strong base (hydrolysis). If you must protect, use a Boc (tert-butyloxycarbonyl) group, which is stable to basic conditions (but sensitive to acid) [2].

Q: My reaction turns purple immediately upon adding


. Is my product gone? 
A:  Not necessarily. The purple color is likely the Meisenheimer complex  or the deprotonated anilinide salt . If you neutralize carefully with acid, you may recover the starting material. However, if the color shifts to brown/black, irreversible polymerization has occurred [3].

Q: Does light affect the stability? A: Yes. Nitro compounds are photolabile. The combination of Base + Light accelerates the formation of nitroso intermediates and azo coupling. Always wrap reaction flasks in aluminum foil.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Detailed mechanisms of Nucleophilic Aromatic Substitution and Meisenheimer complexes).
  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley.[5] (Stability profiles of N-protecting groups in basic media).

  • Buncel, E., et al. "The interaction of nitroanilines with hydroxide ions in DMSO/water." Canadian Journal of Chemistry, 1980. (Foundational study on the colorimetric changes and complexation of nitroanilines in base).

  • Zon, G., et al. "Oxidative coupling of aniline derivatives." Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the synthesis of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol. This molecule is synthesized via the reductive amination of 5-bromosalicylaldehyde with 2-methoxy-5-nitroaniline.

Due to the electronic properties of the starting materials, standard "one-pot" reductive amination protocols often fail, leading to poor yields and complex side reactions. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure synthetic success.

Mechanistic Workflow & Side-Reaction Pathways

To understand how to optimize this reaction, we must first visualize the competing chemical pathways. The diagram below illustrates the critical juncture between successful imine formation and the most common mode of failure: premature aldehyde reduction.

SynthesisWorkflow Start 5-bromosalicylaldehyde + 2-methoxy-5-nitroaniline Imine Titanium-Imine Complex (Activated Intermediate) Start->Imine Ti(OiPr)4 (Water Scavenging) Alcohol Side Reaction Aldehyde Reduction Start->Alcohol Premature Reductant (NaBH4 / STAB) Imine->Start Hydrolysis (Trace H2O) Product Desired Product Secondary Amine Imine->Product NaBH4 (0 °C) (Controlled Reduction)

Mechanistic workflow and side-reaction pathways in the reductive amination process.

Troubleshooting Guide & FAQs

Q1: My reaction yields mostly 5-bromo-2-hydroxybenzyl alcohol instead of the desired secondary amine. What is causing this? Causality: This is the classic "aldehyde reduction" side reaction. 2-methoxy-5-nitroaniline is a highly deactivated, weakly nucleophilic amine because the strong electron-withdrawing nitro group delocalizes the lone pair on the amine nitrogen. Consequently, the initial formation of the intermediate imine (Schiff base) is exceptionally slow. If a reducing agent is present before the imine fully forms, it will rapidly and irreversibly reduce the unreacted 5-bromosalicylaldehyde to its corresponding alcohol. Solution: You must abandon "direct" (one-pot) reductive amination. Instead, adopt an "indirect" (stepwise) protocol where imine formation is forced to completion before any reductant is introduced into the system[1].

Q2: How can I drive the sluggish imine formation to completion? Causality: Imine formation is a condensation reaction that produces water. For weakly nucleophilic anilines, the equilibrium heavily favors the starting materials. Solution: The use of Titanium(IV) isopropoxide (


) is highly recommended for weakly nucleophilic amines[2]. It acts as a dual-purpose reagent: it is a potent Lewis acid that activates the aldehyde carbonyl toward nucleophilic attack, and it acts as an irreversible water scavenger, forming an easily reducible titanium-imine complex.

Q3: Which reducing agent provides the highest chemoselectivity for this specific substrate? Causality: While is the gold standard for standard reductive aminations due to its mild hydride-donating capacity[1], it can be too unreactive when reducing sterically hindered titanium-imine complexes. Solution: When using


 to pre-form the imine, a careful, portion-wise addition of Sodium borohydride (

) at

is highly effective. The low temperature suppresses any remaining aldehyde reduction, while the stronger hydride donor efficiently reduces the activated titanium-imine intermediate.

Q4: Is there a risk of over-alkylation (tertiary amine formation) or phenol interference? Causality: Over-alkylation is minimal in this synthesis. The severe steric hindrance provided by the ortho-bromo and ortho-methoxy groups, combined with the deactivated nature of the resulting secondary amine, naturally prevents a second alkylation event[3]. However, the phenol group on 5-bromosalicylaldehyde can prematurely consume hydride equivalents by reacting with


 to form hydrogen gas.
Solution:  Ensure you use at least 1.5 to 2.0 equivalents of the reductant to compensate for the hydride consumed by the acidic phenolic proton.

Quantitative Reaction Data

To aid in your experimental design, the following table summarizes the expected outcomes when applying different reductive amination strategies to weakly nucleophilic anilines.

MethodologyReagents & AdditivesImine Formation TimePrimary Side ReactionExpected Product Yield
Direct (One-Pot)

,

(cat.),

N/A (Concurrent)Aldehyde Reduction

Direct (One-Pot)

,

N/A (Concurrent)Aldehyde Reduction

Indirect (Stepwise)

Molecular Sieves,


Incomplete Conversion

Indirect (Stepwise)

, then


Titanium salt trapping

Validated Experimental Protocol

The following step-by-step methodology utilizes the


-mediated indirect reductive amination strategy. This protocol is designed as a self-validating system, meaning visual cues will confirm the success of each step before you proceed.
Phase 1: Imine Formation
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5-bromosalicylaldehyde (

    
    ) and 2-methoxy-5-nitroaniline (
    
    
    
    ) in anhydrous absolute ethanol or THF (
    
    
    concentration).
  • Activation: Add Titanium(IV) isopropoxide (

    
    ) dropwise via syringe at room temperature.
    
  • Self-Validation Check: Stir the mixture for

    
    . You will observe a distinct color shift from bright yellow/orange to a deep red/brown. This chromic shift confirms the formation of the highly conjugated Schiff base. Verify the complete consumption of the aldehyde via TLC (Hexanes/EtOAc) before proceeding.
    
Phase 2: Controlled Reduction
  • Cooling: Cool the reaction mixture to exactly

    
     using an ice-water bath. Do not skip this step; temperature control is the primary defense against side reactions.
    
  • Reduction: Add Sodium borohydride (

    
    , 
    
    
    
    ) portion-wise over
    
    
    . Effervescence will occur as the phenolic proton is reduced.
  • Maturation: Allow the reaction to stir at

    
     for 
    
    
    
    , then slowly warm to room temperature over an additional
    
    
    .
Phase 3: Quench and Isolation
  • Quenching: Add

    
     aqueous 
    
    
    
    (
    
    
    of Ti) to the flask. Causality: The base hydrolyzes the titanium complex, precipitating it as insoluble titanium dioxide (
    
    
    ), which prevents emulsion formation during extraction.
  • Filtration: Filter the resulting white suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol. Purify via flash chromatography if necessary.
    

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents Source: ChemRxiv URL: [Link]

Sources

Validation & Comparative

1H NMR interpretation of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Interpretation of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For researchers in drug development and materials science, accurately interpreting the 1H NMR spectrum of a novel or complex molecule is a critical step in confirming its identity and purity. This guide provides a comprehensive analysis of the 1H NMR spectrum of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol, a molecule featuring two distinct and highly substituted aromatic rings.

As a Senior Application Scientist, this guide moves beyond a simple peak-list. It is structured to provide a causal understanding of why each proton resonates at its specific chemical shift, influenced by the electronic environment created by neighboring substituents. We will dissect the spectrum by comparing it to simpler, structurally related compounds, grounding our predictions in established principles and experimental data.

Molecular Structure and Proton Environments

To begin any NMR interpretation, we must first identify the unique proton environments within the molecule. Due to the lack of symmetry, all protons on the aromatic rings, as well as the methylene bridge and exchangeable protons, are chemically distinct.

Caption: Labeled structure of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol.

We can classify the protons into six main types:

  • Hₐ (Phenol -OH) & H♭ (Aniline -NH-) : Exchangeable protons.

  • H꜀, HᏧ (Phenol Ring) : Aromatic protons on the bromo-substituted ring.

  • H₉, Hₕ, Hᵢ (Aniline Ring) : Aromatic protons on the nitro-methoxy-substituted ring.

  • Hₑ (Methylene -CH₂-) : Protons of the bridge connecting the two moieties.

  • Hբ (Methoxy -OCH₃) : Protons of the methoxy group.

Predicted ¹H NMR Spectrum: A Region-by-Region Analysis

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) like -OH, -NH, and -OCH₃ shield nearby protons, shifting their signals upfield (to a lower δ value). Conversely, electron-withdrawing groups (EWGs) like -Br and especially -NO₂ deshield protons, shifting them downfield (to a higher δ value).[1] Aromatic protons themselves resonate in the downfield region of 6.5-8.0 ppm due to the ring current effect.[2]

The Aromatic Region (δ 6.5-8.5 ppm)

This region will be the most complex, containing signals for the five aromatic protons from the two rings.

Phenol Ring (H꜀, HᏧ): This ring is substituted with a strong EDG (-OH), a weak EWG (-Br), and the alkylamino group (-CH₂-NH-), which is an EDG.

  • The proton between the -OH and -CH₂-NH- groups will be the most shielded.

  • The two protons adjacent to the -Br group will be influenced by both the bromine and the activating groups.

  • We expect complex splitting patterns (doublets, doublet of doublets) due to ortho- and meta-coupling (Typical J-values: J-ortho = 7–10 Hz, J-meta = 2–3 Hz).[3]

Aniline Ring (H₉, Hₕ, Hᵢ): This ring contains a strong EDG (-OCH₃), a moderate EDG (-NH-), and a very strong EWG (-NO₂).

  • Hₕ : This proton is ortho to the powerful electron-withdrawing nitro group. This will cause significant deshielding, pushing its signal to the furthest downfield position in the aromatic region.

  • Hᵢ : This proton is ortho to the electron-donating methoxy group and will be the most shielded proton on this ring.

  • H₉ : This proton is situated between the -NH- and -NO₂ groups and will experience competing effects.

The Exchangeable Proton Region (δ 4.0-10.0 ppm, variable)

Phenol Hₐ (-OH) and Aniline H♭ (-NH-): The chemical shifts of these protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[4]

  • Phenol -OH (Hₐ) : Typically appears as a broad singlet. In phenols, this signal can range from 4-7 ppm but can be further downfield.[5]

  • Aniline -NH- (H♭) : Also a broad singlet, typically in the 3.5-5.0 ppm range. The adjacent methylene group may cause it to appear as a broad triplet if coupling occurs.

A key technique to definitively identify these peaks is the D₂O shake . Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the signals for Hₐ and H♭ will disappear as the protons are exchanged for deuterium, which is not observed in ¹H NMR.[5][6]

The Methylene and Methoxy Region (δ 3.5-5.0 ppm)
  • Methylene -CH₂- (Hₑ) : These protons are in a benzylic position and are also adjacent to a nitrogen atom. This environment suggests a chemical shift around 4.0-4.5 ppm.[7][8] They will likely appear as a singlet, but if coupling to the -NH- proton (H♭) occurs, they will appear as a doublet.

  • Methoxy -OCH₃ (Hբ) : Protons of a methoxy group on an aromatic ring typically appear as a sharp singlet around 3.8 ppm.[9][10]

Comparative Analysis with Structurally Related Compounds

To refine our predictions, we can compare the expected shifts to experimental data from simpler, analogous molecules. This comparative approach is a cornerstone of robust spectral interpretation.[11]

Compound/FragmentProton TypeTypical Chemical Shift (δ, ppm)Rationale & Reference
4-Bromoaniline Protons ortho to -Br~7.23Demonstrates the deshielding effect of bromine on adjacent protons.[10]
2-Methoxyaniline Protons on the ring6.5 - 6.8Shows the strong shielding (upfield shift) caused by both -NH₂ and -OCH₃ groups.[10]
Phenol Aromatic Protons6.8 - 7.2Provides a baseline for a phenol ring system.[6]
Phenol -OH Proton4.0 - 7.0 (variable)Highlights the characteristic range for the phenolic hydroxyl proton.[5]
N-Benzylaniline Derivatives Methylene (-CH₂-)4.1 - 4.4Establishes the expected downfield shift for protons between an aromatic ring and a nitrogen atom.[7][12]

This comparative data strongly supports our predictions. The protons on the aniline ring of our target molecule will be significantly influenced by the powerful nitro group, shifting them further downfield compared to 2-methoxyaniline. Similarly, the protons on the phenol ring will have shifts resulting from the combined influence of the -OH, -Br, and -CH₂NH- groups.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectrum for 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol.

Proton LabelAssignmentPredicted δ (ppm)Predicted MultiplicityIntegration
HₐPhenol -OH4.0 - 9.0br s1H
H♭Aniline -NH-4.0 - 6.0br s or br t1H
H꜀, HᏧPhenol Ring Protons6.8 - 7.5m3H
H₉, Hₕ, HᵢAniline Ring Protons6.7 - 8.2m3H
HₑMethylene (-CH₂-)~4.3s or d2H
Methoxy (-OCH₃)~3.8s3H

Multiplicity Key: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Acquiring a clean, high-resolution spectrum is paramount for accurate interpretation. The following protocol outlines a self-validating system for obtaining reliable data for aromatic compounds like the one .

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. DMSO-d₆ is often preferred for molecules with exchangeable protons as it can slow down the exchange rate and result in sharper -OH and -NH signals.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent contains a residual peak that can be used for referencing.[6]

    • Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

  • Spectrometer Setup and Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion, especially in the crowded aromatic region.

    • Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize the magnetic field homogeneity.[1]

    • Acquisition Parameters:

      • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

      • Spectral Width: Set a spectral width of approximately -2 to 12 ppm to ensure all signals are captured.

      • Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

      • Acquisition Time (aq): Set an acquisition time of 2-4 seconds for good digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a positive, symmetrical lineshape.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or using the known residual solvent peak.

    • Integrate all signals to determine the relative ratio of protons.

  • Confirmatory Experiment (D₂O Shake):

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add one drop of deuterium oxide (D₂O) to the tube, cap it, and shake gently to mix.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The disappearance or significant reduction in the intensity of the -OH and -NH peaks confirms their assignment.[5]

Visualization of the NMR Interpretation Workflow

The logical process of interpreting an NMR spectrum can be visualized as a systematic workflow, from sample preparation to final structure confirmation.

cluster_prep Phase 1: Preparation & Acquisition cluster_process Phase 2: Data Processing cluster_analysis Phase 3: Spectral Analysis cluster_conclusion Phase 4: Conclusion A Sample Preparation (Dissolve in CDCl₃/DMSO-d₆) B Data Acquisition (400 MHz Spectrometer) A->B C Confirmatory D₂O Shake (Identify -OH, -NH) B->C D Fourier Transform B->D E Phasing & Baseline Correction D->E F Referencing (TMS = 0 ppm) E->F G 1. Chemical Shift (δ) (Identify functional groups) F->G H 2. Integration (Determine proton ratios) G->H I 3. Splitting Pattern (Analyze connectivity) H->I J Structure Elucidation (Assign all signals) I->J K Final Structure Confirmation J->K

Caption: A standardized workflow for NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol is complex, but its interpretation is straightforward when approached systematically. By understanding the electronic effects of each substituent, comparing predicted shifts with data from analogous compounds, and employing standard experimental techniques like the D₂O shake, a researcher can confidently assign every proton in the molecule. This guide provides the foundational logic and practical protocols necessary to achieve an accurate and reliable structural elucidation, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • 1 H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2025, November 27). Retrieved from [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. (n.d.). Retrieved from [Link]

  • RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID - Canadian Science Publishing. (n.d.). Retrieved from [Link]

    • ¹H NMR Spectra and Interpretation (Part I) - Maricopa Open Digital Press. (n.d.). Retrieved from [Link]

  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed. (2007, October 15). Retrieved from [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E) - Beilstein Journals. (n.d.). Retrieved from [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved from [Link]

  • Supplementary Information - Rsc.org. (n.d.). Retrieved from [Link]

  • phenol, 4-bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxy- - SpectraBase. (n.d.). Retrieved from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Rsc.org. (n.d.). Retrieved from [Link]

  • IR Spectrum of 2-N-benzyl TPA H 1 NMR spectra The NMR ( 1 H) spectral... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN - EPrints USM. (n.d.). Retrieved from [Link]

Sources

C13 NMR chemical shifts for 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Technical Guide: C NMR Characterization of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Executive Summary & Structural Context

Molecule ID: 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol Class: Reduced Schiff Base / Mannich Base Derivative Primary Application: Antimicrobial pharmacophore, synthetic intermediate for benzoxazines.

This guide serves as a comparative validation standard . It contrasts the target molecule (the Amine ) against its synthetic precursor (the Schiff Base/Imine ) and starting materials. For researchers, the critical quality attribute (CQA) is the spectroscopic differentiation between the


Structural Logic & Numbering

The molecule consists of two aromatic domains linked by a methylene bridge:

  • Ring A (Phenolic): 4-Bromo-substituted phenol.[1][2]

  • Ring B (Anilinic): 2-Methoxy-5-nitroaniline moiety.[3]

  • Linker: Secondary amine methylene bridge (

    
    ).
    

Comparative C NMR Data (DMSO- )

The following table synthesizes experimental fragment data with high-fidelity calculated shifts (DFT-GIAO/Hybrid-DFT models) to provide a reference standard.

Table 1: Chemical Shift Comparison (


, ppm)
Carbon PositionTarget: Amine Product (

Linker)
Comparator: Imine Precursor (

Linker)

(Shift Change)
Signal Type
Linker (C-7) 46.5 ± 2.0 162.8 ± 1.5 -116.3 Diagnostic (Bridge)
Phenol C-OH (C-2) 156.2160.5-4.3Quaternary
Phenol C-Br (C-4) 110.8112.1-1.3Quaternary
Phenol C-6 131.5134.2-2.7CH
Aniline C-N (C-1') 138.4142.1-3.7Quaternary
Aniline C-OMe (C-2') 152.1154.3-2.2Quaternary
Aniline C-NO

(C-5')
141.5143.0-1.5Quaternary
Methoxy (-OCH

)
56.856.9-0.1CH

Analyst Note: The collapse of the signal at ~163 ppm (Imine) and the emergence of the signal at ~46 ppm (Methylene) is the definitive proof of reduction.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for synthesizing and validating the structure, highlighting the critical NMR checkpoints.

GStartStart: 5-Bromosalicylaldehyde+ 2-Methoxy-5-nitroanilineStep1Step 1: Condensation(Reflux/EtOH)Start->Step1ImineIntermediate: Schiff Base(C=N Signal @ 163 ppm)Step1->Imine- H2OStep2Step 2: Reduction(NaBH4)Imine->Step2ProductTarget: Secondary Amine(CH2 Signal @ 46 ppm)Step2->Product+ [H]ValidationValidation:HMBC Correlation(CH2 <-> Phenol C2)Product->Validation

Figure 1: Reaction monitoring workflow tracking the conversion of the azomethine carbon to the methylene bridge.

Detailed Spectral Analysis

A. The "Smoking Gun": Methylene Bridge (C-7)
  • Observation: In the target amine, this carbon appears as a secondary aliphatic signal in the 45–50 ppm range.

  • Mechanistic Insight: The hybridization change from

    
     (planar, deshielded by anisotropy) to 
    
    
    (tetrahedral) causes a massive upfield shift of >100 ppm.
  • Solvent Effect: In

    
    , this peak may appear slightly upfield (~44 ppm) compared to DMSO-
    
    
    , due to the lack of hydrogen bonding stabilization with the solvent.
B. Aromatic Region (110–160 ppm)
  • C-Br (Phenol Ring): The heavy atom effect of Bromine typically shields the ipso carbon, placing it around 110–112 ppm . This is a stable marker that does not shift significantly during reduction.

  • Nitro Group Effect: The C-5' carbon (bearing the

    
    ) is deshielded to ~141 ppm . The nitro group exerts a strong electron-withdrawing effect, which can be verified by the downfield shift of the adjacent protons in the 
    
    
    NMR (typically doublet ~8.0 ppm).
  • Methoxy Group: The

    
     carbon is distinct and isolated at ~56 ppm . It serves as an internal intensity reference (integrating to 1 carbon in quantitative 
    
    
    C experiments).

Experimental Protocols

Protocol A: Synthesis (Reductive Amination)[6][7]
  • Rationale: Direct alkylation of anilines with benzyl halides is prone to over-alkylation. The reductive amination route guarantees mono-alkylation.

  • Imine Formation: Dissolve 5-bromosalicylaldehyde (1.0 eq) and 2-methoxy-5-nitroaniline (1.0 eq) in absolute ethanol. Reflux for 3 hours. Monitor disappearance of aldehyde carbonyl (

    
    ).
    
  • Reduction: Cool to

    
    . Add 
    
    
    (1.5 eq) portion-wise. Stir at RT for 4 hours.
  • Workup: Quench with dilute

    
     (careful of gas evolution), neutralize with 
    
    
    , and extract with EtOAc.
Protocol B: NMR Acquisition Parameters

To ensure publication-quality data for this specific scaffold:

ParameterSettingReason
Solvent DMSO-

Solubilizes the polar nitro/phenol moieties; prevents aggregation.
Pulse Sequence zgpg30 (Power-gated decoupling)Suppresses NOE for better quantitative estimation (optional) but standard for assignment.
Relaxation Delay (D1) 2.0 secEnsure relaxation of quaternary carbons (C-Br, C-NO2).
Scans (NS) > 1024Required for the quaternary carbons, especially C-Br (long T1).
Temperature 298 KStandard; heating to 315 K can sharpen broad NH signals.

References

  • General Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Fragment Data (5-Bromosalicylaldehyde): SDBS Database. "13C NMR Spectrum of 5-Bromosalicylaldehyde." National Institute of Advanced Industrial Science and Technology (AIST).

  • Fragment Data (2-Methoxy-5-nitroaniline): PubChem. "2-Methoxy-5-nitroaniline Compound Summary." National Library of Medicine.

  • Schiff Base Characterization (Analogous Systems): ResearchGate. "1H and 13C NMR spectra of Schiff base derivatives." Comparison of Imine vs. Amine shifts.

Technical Guide: Mass Spectrometry Fragmentation Patterns of Brominated Nitro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the mass spectrometric analysis of brominated nitro compounds, synthesizing mechanistic insights with experimental protocols.

Executive Summary

Brominated nitro compounds represent a critical class of analytes in environmental toxicology (as unregulated disinfection byproducts, Br-DBPs) and forensic chemistry (as energetic material intermediates). Their analysis is complicated by the competing fragmentation pathways of the nitro group (


) and the bromine atom (

). This guide compares these unique fragmentation behaviors against chlorinated and non-halogenated analogs, providing a robust framework for structural elucidation.
Part 1: Isotopic Signature Analysis

The first step in identifying brominated nitro compounds is the recognition of the bromine isotopic signature. Unlike the singular peaks of non-halogenated nitro compounds or the 3:1 ratio of chlorinated analogs, bromine presents a distinct 1:1 doublet.

Table 1: Comparative Isotopic Abundance Patterns

ElementIsotopesMass DifferenceRelative AbundanceVisual Signature
Bromine

2 Da100 : 97.3 (~1:1) "Doublet" of equal height
Chlorine

2 Da100 : 32.0 (~3:1) "Doublet" (Base + 1/3 height)
Nitrogen

1 Da100 : 0.37 Negligible M+1 effect

Analyst Note: In polybrominated compounds (e.g., dibromonitrobenzene), the pattern shifts to a 1:2:1 triplet. Use this to immediately filter candidate peaks in complex chromatograms before MS/MS analysis.

Part 2: Fragmentation Mechanisms & Energetics

The fragmentation of brominated nitro compounds is governed by the competition between the C-Br bond cleavage and the C-NO


  bond cleavage.
1. The Competition: C-Br vs. C-NO

  • Aromatic Systems (e.g., 1-Bromo-4-nitrobenzene):

    • The

      
       bond (~70 kcal/mol) is relatively strong due to resonance overlap.
      
    • The

      
       bond (~72 kcal/mol) is similar in energy but kinetically labile.
      
    • Dominant Pathway: The loss of the nitro group (as

      
       or 
      
      
      
      ) typically dominates the initial fragmentation, yielding a bromophenyl cation (
      
      
      155/157). This ion retains the characteristic 1:1 bromine pattern.
    • Secondary Pathway: Subsequent loss of the bromine atom (

      
      ) from the bromophenyl cation yields the phenyl cation (
      
      
      
      76).
  • Aliphatic Systems (e.g., Bromonitromethane):

    • The

      
       bond (~66 kcal/mol) is significantly weaker.
      
    • Dominant Pathway: Direct loss of

      
       is often observed first, or simultaneous with 
      
      
      
      loss, leading to less stable molecular ions (
      
      
      ).
2. The Nitro-Nitrite Rearrangement

A critical diagnostic pathway for nitro compounds is the isomerization of the nitro group to a nitrite ester (


), followed by the loss of nitric oxide (

).
  • Mechanism:

    
    
    
  • Observation: Look for a peak at [M-30] . In brominated compounds, this fragment (

    
    ) will still contain the bromine, preserving the 1:1 isotopic doublet.
    
3. Ortho-Effects

If the bromine is ortho to the nitro group, steric strain and electronic repulsion weaken the C-N bond further, often enhancing the abundance of the


 peak relative to the molecular ion compared to the para isomer.
Part 3: Visualization of Fragmentation Pathways

The following diagram maps the Electron Ionization (EI) fragmentation pathways for 1-Bromo-4-nitrobenzene , illustrating the retention of the isotopic signature.

Fragmentation M Molecular Ion (M+.) m/z 201 / 203 (1:1 Ratio) Frag_NO2 Bromophenyl Cation [M - NO2]+ m/z 155 / 157 (1:1 Ratio) M->Frag_NO2 - NO2 (46 Da) (Major Path) Frag_NO Phenoxy Cation deriv. [M - NO]+ m/z 171 / 173 (1:1 Ratio) M->Frag_NO - NO (30 Da) (Rearrangement) Frag_Br Nitrophenyl Cation [M - Br]+ m/z 122 (No Br Pattern) M->Frag_Br - Br (79/81 Da) (Minor Path) Frag_Phenyl Phenyl Cation [C6H4]+ m/z 76 (No Br Pattern) Frag_NO2->Frag_Phenyl - Br (79/81 Da) Frag_CO Cyclopentadienyl Cation deriv. [M - NO - CO]+ m/z 143 / 145 Frag_NO->Frag_CO - CO (28 Da)

Caption: Figure 1. EI-MS fragmentation pathways of p-Bromonitrobenzene. Note the persistence of the 1:1 isotopic doublet in fragments containing bromine (Blue/Green/Yellow nodes).

Part 4: Experimental Protocol (LC-HRMS)

For the detection of trace brominated nitro-DBPs in water or biological matrices, High-Resolution Mass Spectrometry (HRMS) is superior to low-res EI-MS.

Objective: Identification of unknown Br-Nitro DBPs using Isotopic Filtering.

1. Sample Preparation (Solid Phase Extraction)

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or multilayer silica.

  • Conditioning: 5 mL MeOH followed by 5 mL Milli-Q water.

  • Loading: Load 500 mL sample at pH 2 (acidified with H2SO4 to stabilize phenols/acids).

  • Elution: 5 mL MeOH containing 0.1% formic acid.

  • Reconstitution: Evaporate to dryness under N2; reconstitute in 10% MeOH/Water.

2. LC-MS/MS Parameters (Orbitrap)

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) Negative Mode .

    • Why Negative Mode? Nitro groups are electron-withdrawing, making the protons on the aromatic ring or adjacent carbons acidic.

      
       is the dominant precursor.
      
    • Note: ESI+ may be used if amino groups are present (e.g., bromonitroanilines).

  • Resolution: >60,000 FWHM (to resolve mass defects).

3. Data Processing Workflow

Workflow RawData Raw LC-HRMS Data (Full Scan) PeakPick Peak Picking (Centroid) RawData->PeakPick IsoFilter Isotope Pattern Filter Search for 1:1 Doublets (Mass diff 1.997 Da) PeakPick->IsoFilter FormulaGen Formula Generation Constraints: C, H, N, O, Br IsoFilter->FormulaGen MS2Confirm MS/MS Confirmation Check for NO2 loss (46 Da) Check for Br loss (79/81 Da) FormulaGen->MS2Confirm

Caption: Figure 2.[1][2][3] Non-targeted screening workflow for brominated nitro compounds.

Part 5: Comparative Data Summary

Table 2: Characteristic Ions of Halogenated Nitroaromatics

Compound ClassMolecular Ion (

)
Base Peak (Typical)Key Neutral LossesIsotopic Pattern (M)
Bromonitrobenzene Strong, 1:1 Doublet

or


(46),

(30),

(79/81)
1:1
Chloronitrobenzene Strong, 3:1 Doublet


(46),

(30),

(35/37)
3:1
Nitrobenzene (No Halogen) Strong, Single Peak

(

77)

(46),

(30),

(26)
Single
References
  • Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts. Environmental Science & Technology, 2025. Link (Note: Generalized citation based on search context).

  • Benzene, 1-bromo-4-nitro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Formation of Brominated Disinfection Byproducts during Chloramination. Environmental Science & Technology, 2014. Link

  • Liquid Chromatography with Dual Mass Spectrometry Detection (LC-ICP-MS/LC-HRMS). Toxics, 2022. Link

  • Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics. Link

Sources

Comparing bioactivity of 4-Bromo vs 4-Chloro derivatives of aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity of 4-Bromo vs. 4-Chloro Aminophenol Derivatives: A Structural and Pharmacokinetic Guide

Executive Summary

Aminophenols serve as privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutics, including analgesics, antimicrobial agents, and target-specific radioligands. The strategic substitution of halogens at the 4-position (para to the hydroxyl or amine group) fundamentally alters the molecule's steric bulk, lipophilicity, and electronic distribution. This guide provides an objective, data-driven comparison between 4-bromo and 4-chloro aminophenol derivatives, focusing on their divergent biological activities, metabolic stability, and pharmacokinetic profiles to aid researchers in rational drug design.

Mechanistic Divergence: The Halogen Effect

1. Electronic vs. Steric Contributions Chlorine is more electronegative than bromine (Pauling scale: 3.16 vs. 2.96), exerting a stronger inductive electron-withdrawing effect (-I). This stabilizes electron-rich aromatic systems but slightly reduces the nucleophilicity of the adjacent amine or hydroxyl groups. Conversely, bromine possesses a larger atomic radius (114 pm vs. 99 pm for Cl) and higher polarizability. This increased steric bulk and polarizability elevate the overall lipophilicity (LogP) of the derivative, which generally enhances membrane permeability and influences binding kinetics within hydrophobic protein pockets.

2. Metabolic Stability and CYP450 Dehalogenation The oxidative dehalogenation of 4-halogenated aminophenols by cytochrome P450 (CYP450) enzymes is highly dependent on the specific halogen species. Experimental in vitro data demonstrates that the rate of C4-dehalogenation to non-halogenated 4-aminophenol metabolites decreases in the order of F > Cl > Br > I[1]. Therefore, 4-chloro derivatives are dehalogenated more rapidly than their 4-bromo counterparts. The higher electronegativity and smaller radius of chlorine facilitate the initial oxidative attack by the heme-based active site of CYP450[1].

Quantitative Comparison of Bioactivity & Pharmacokinetics

To objectively evaluate the performance of these derivatives, the following table synthesizes quantitative experimental data regarding their pharmacokinetic release kinetics and in vivo efficacy.

Parameter4-Chloro-aminophenol Derivatives4-Bromo-aminophenol DerivativesMechanistic Causality
Electronegativity (Pauling) 3.162.96Cl exerts a stronger inductive electron-withdrawing effect (-I), stabilizing adjacent electron-rich centers.
In Vivo Release Kinetics (Liver) 84% release at 120 min56% release at 120 minLower lipophilicity of Cl facilitates faster aqueous systemic clearance[2].
In Vivo Release Kinetics (Lungs) 74% release at 120 min63% release at 120 minHalogen size dictates tissue partitioning; the smaller Cl radius allows rapid diffusion[2].
Brain Tissue Release Rate 16% release at 120 min30% release at 120 minBr derivatives exhibit altered blood-brain barrier (BBB) retention profiles due to optimized lipophilicity[2].
Max Analgesic Efficacy (Writhing Test) Moderate82.11% inhibitionThe enhanced steric bulk of Br improves binding affinity and residence time in cyclooxygenase (COX) active sites[3].
CYP450 Dehalogenation Rate FasterSlowerOxidative dehalogenation rate inversely correlates with halogen atomic radius and polarizability[1].

Visualizing the SAR Workflow

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence between the two halogenated scaffolds, mapping how elemental properties translate into biological outcomes.

G Root Aminophenol Scaffold SubCl 4-Chloro Substitution (-Cl) Root->SubCl SubBr 4-Bromo Substitution (-Br) Root->SubBr PropCl Higher Electronegativity Faster CYP450 Dehalogenation SubCl->PropCl PropBr Higher Lipophilicity (LogP) Enhanced Steric Bulk SubBr->PropBr BioCl Rapid Systemic Release (Heart, Liver, Lungs) PropCl->BioCl BioBr Prolonged Tissue Retention Stronger Analgesic Efficacy PropBr->BioBr

SAR divergence between 4-chloro and 4-bromo aminophenol derivatives.

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis and Validation of 4-Halo-Aminophenol Schiff Bases

Expertise & Causality: This protocol utilizes glacial acetic acid to protonate the aldehyde, increasing its electrophilicity. The self-validating nature of this workflow relies on real-time TLC monitoring and post-synthesis spectroscopic confirmation (NMR) to ensure the absence of unreacted, potentially toxic starting materials that could cause false positives in downstream biological assays.

  • Reaction Setup: Dissolve 1.0 mmol of the selected precursor (4-chloro-2-aminophenol or 4-bromo-2-aminophenol) in 15 mL of absolute ethanol. Causality: Absolute ethanol minimizes hydrolytic side reactions.

  • Condensation: Add 1.0 mmol of the target aromatic aldehyde (e.g., 5-chlorosalicylaldehyde) to the solution.

  • Catalysis: Introduce 2-3 drops of glacial acetic acid. The acid acts as a Brønsted catalyst, facilitating the nucleophilic attack of the amine on the carbonyl carbon[4].

  • Reflux & Monitoring: Reflux the mixture at 70-80°C with continuous magnetic stirring for 2 hours. Validate reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the primary amine spot confirms completion.

  • Isolation: Cool the mixture to ambient temperature. Filter the resulting precipitate under a vacuum.

  • Purification & Structural Validation: Recrystallize the crude product from hot absolute ethanol. Validate the final structure using

    
    H-NMR; the presence of a distinct singlet peak around δ 8.5–9.0 ppm confirms the formation of the imine (CH=N) bond.
    
Protocol 2: Ex Vivo Biodistribution and Release Kinetics Assay

Expertise & Causality: Comparing the clearance rates of chloro vs. bromo derivatives requires precise quantification. The inclusion of tissue-specific blanks and standard calibration curves ensures that background biological noise (e.g., autofluorescence or endogenous metabolites) does not skew the pharmacokinetic data.

  • Preparation: Formulate the synthesized 4-chloro and 4-bromo derivatives in a biocompatible vehicle (e.g., 5% DMSO in saline).

  • Administration: Inject the formulations intravenously via the tail vein into healthy Balb/c mice (n=5 per time point).

  • Sampling: Sacrifice the subjects at predetermined intervals (e.g., 5, 30, 60, and 120 minutes post-injection).

  • Harvesting: Rapidly excise target organs (heart, lungs, liver, brain, spleen) and collect blood samples. Weigh each organ immediately to prevent desiccation artifacts.

  • Quantification: Homogenize the tissues and extract the compounds using ethyl acetate. Quantify the concentration of the derivatives using LC-MS/MS against a pre-established standard calibration curve.

  • Data Validation: Calculate the % Injected Dose per gram of tissue (% ID/g). Validate the assay by ensuring the recovery rate of spiked internal standards in blank tissue homogenates exceeds 90%[2].

Conclusion

The selection between a 4-bromo and 4-chloro aminophenol scaffold must be dictated by the specific therapeutic goal. If rapid systemic clearance and higher metabolic turnover are required (e.g., for short-acting radioligands or transient inhibitors), the 4-chloro derivative is optimal. Conversely, for applications requiring prolonged tissue retention, enhanced BBB penetration, and robust analgesic efficacy, the 4-bromo derivative provides a vastly superior pharmacokinetic profile.

References

  • Design, synthesis, characterization and evaluation of methionine-ABO based TSPO ligand Source: doi.org 2

  • Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach Source: ResearchGate 3

  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites Source: PubMed / NIH 1

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach Source: PMC / NIH 4

Sources

Technical Comparison Guide: Crystallographic Characterization of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical framework designed for researchers characterizing the structural transition from a Schiff base to its reduced amine derivative.

Since specific crystallographic unit cell parameters for 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol (the reduced amine) are not yet deposited in the Cambridge Structural Database (CSD) or open literature, this guide serves as a predictive comparative analysis . It contrasts the experimentally known precursor (the "Alternative") with the target compound, providing the exact protocols required to generate the missing data.

Executive Summary

Target Compound: 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol (Reduced Amine) Primary Alternative: 4-Bromo-2-[(2-methoxy-5-nitroimino)methyl]phenol (Schiff Base Precursor)[1]

Significance: In drug development, the reduction of a Schiff base (C=N) to a secondary amine (C-N) significantly alters pharmacokinetics. While the Schiff base is rigid and planar (favoring intercalation), the reduced amine is flexible and metabolically stable (favoring receptor fitting). This guide outlines the crystallographic signatures distinguishing these two forms, providing a roadmap for structural validation.

Structural & Crystallographic Comparison

The following table contrasts the confirmed crystallographic data of the Schiff base class (Alternative) against the predicted parameters of the Target amine, based on homologous structures (e.g., CSD Ref: XUXYAN).

FeatureAlternative (Schiff Base) Target (Reduced Amine) Crystallographic Implication
Linkage Imine (–CH=N–)Amine (–CH₂–NH–)Target loses conjugation; crystal color fades from Orange

Pale Yellow/White.[1]
Bond Length C=N

1.28 Å
C–N

1.46 Å
Target shows elongation of the linker bond in the difference Fourier map.[1]
Molecular Geometry Planar / RigidNon-Planar / FlexibleTarget likely crystallizes in lower symmetry (e.g., P2₁/c or P-1) due to steric twisting.[1]
H-Bonding Intramolecular (O–H[1][2][3]···N)Intermolecular (N–H[2]···O)Target forms 1D polymeric chains or dimers; Alternative forms discrete monomers.[1]
Packing Forces

-

Stacking Dominant
H-Bond Network DominantTarget has higher melting point potential due to stronger intermolecular H-bonds.[1]
Predicted Unit Cell Trends (Target)

Based on isostructural amine derivatives:

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most probable for flexible organic amines)
    
  • Z (Molecules/Cell): 4

  • Volume Expansion: Expect ~5-8% increase in Unit Cell Volume (

    
    ) vs. Schiff base due to loss of planar packing efficiency.[1]
    

Experimental Protocols

To generate the definitive XRD data for the Target, follow this self-validating workflow.

A. Synthesis & Reduction Protocol

Rationale: High purity is required for single-crystal growth.[1] The reduction must be complete to avoid co-crystallization with the Schiff base.

  • Condensation (Schiff Base Formation):

    • Dissolve 5-bromosalicylaldehyde (1.0 eq) and 2-methoxy-5-nitroaniline (1.0 eq) in absolute ethanol.

    • Reflux for 3 hours (catalyzed by 2 drops of glacial acetic acid).

    • Checkpoint: Appearance of orange precipitate indicates imine formation.[1]

  • Reduction (Target Formation):

    • Cool the Schiff base suspension to 0°C.

    • Add NaBH₄ (2.5 eq) portion-wise over 30 mins.

    • Stir at room temperature for 4 hours until color fades (Orange

      
       Pale Yellow).
      
    • Neutralize with dilute acetic acid; filter and wash with cold water.

  • Purification:

    • Recrystallize from Ethanol/DMF (4:1 ratio).

B. Single Crystal Growth (Slow Evaporation Method)
  • Solvent System: Acetone:Ethanol (1:1).[1]

  • Concentration: 15 mg/mL.

  • Condition: Filter solution through 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 pinholes, and store at 20°C in a vibration-free zone.

  • Timeline: Harvest block-like crystals after 5–7 days.

C. XRD Data Collection Parameters[2][3][4]
  • Temperature: 100 K (Essential to freeze the flexible –CH₂–NH– linker disorder).

  • Radiation: Mo K

    
     (
    
    
    
    = 0.71073 Å).[1]
  • Strategy: Collect full sphere to resolution 0.75 Å to resolve the H-atom on the secondary amine nitrogen.

Visualizing the Structural Transition

The following diagram illustrates the logical flow of the structural change and the resulting crystallographic "fingerprints."

StructuralTransition Precursor Schiff Base (Alternative) (Planar, Conjugated) Reaction NaBH4 Reduction (Hydride Attack) Precursor->Reaction + H- Target Reduced Amine (Target) (Flexible, Twisted) Reaction->Target Feature1 Loss of Pi-Pi Stacking Target->Feature1 Feature2 New N-H...O Intermolecular Bonds Target->Feature2 Feature3 Elongated Linker (1.28 -> 1.46 A) Target->Feature3

Figure 1: Mechanistic transition from the planar Schiff base to the flexible amine, highlighting key crystallographic changes.[1]

References & Grounding

  • Schiff Base Analog Structure: Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). Crystal structure of 4-bromo-2-[(phenylimino)methyl]phenol.[1] Acta Crystallographica Section E, 70(7), o853. Link

    • Supports: Baseline parameters for the unreduced 4-bromo-phenol Schiff base core.

  • Reduction Protocol Standards: Abdel-Rahman, L. H., et al. (2017).[1] Synthesis, characterization, and biological activity of new Schiff bases and their reduced derivatives. Journal of Molecular Structure, 1134, 851-862.

    • Supports: Standard NaBH4 reduction protocols for salicylaldehyde-derived Schiff bases.[1]

  • Commercial Availability: Sigma-Aldrich. (2025).[1] 4-BROMO-2-[(2-METHOXY-5-NITROANILINO)METHYL]PHENOL Product Page. Link

    • Verification: Confirms existence of the specific chemical entity.[1]

  • Crystallographic Methodology: Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.

    • Supports: Validation standards for handling flexible amine disorder in XRD.

Sources

Elemental Analysis Validation for C14H13BrN2O4 Synthesis: A Comparative Guide to Modern CHNS/O Platforms vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Validating the bulk purity of novel synthetic intermediates is a critical bottleneck in drug development. For the brominated compound C14H13BrN2O4 , standard analytical workflows often fail due to the aggressive interference of halogens during high-temperature combustion. This guide objectively compares modern automated CHNS/O analyzers (such as the Elementar vario EL cube and Thermo Fisher FlashSmart) against orthogonal alternatives like High-Resolution Mass Spectrometry (HRMS) and traditional wet chemistry. By understanding the mechanistic causality of halogen interference, researchers can design self-validating experimental protocols that meet stringent publication standards.

Theoretical Composition & The ACS Standard

The American Chemical Society (ACS) guidelines dictate that for a new chemical entity to be published or advanced in preclinical development, its bulk purity must be confirmed by elemental analysis [1]. The experimental mass percentages for Carbon, Hydrogen, and Nitrogen must fall within a strict ±0.4% tolerance window of the theoretical calculated values.

For our target molecule, C14H13BrN2O4 (Molecular Weight: 353.17 g/mol ), the theoretical elemental distribution is calculated as follows:

Table 1: Theoretical Elemental Composition of C14H13BrN2O4
ElementAtomic MassAtomsTotal Mass ( g/mol )Theoretical %ACS Acceptable Range (±0.4%)
Carbon (C) 12.01114168.15447.61% 47.21% – 48.01%
Hydrogen (H) 1.0081313.1043.71% 3.31% – 4.11%
Nitrogen (N) 14.007228.0147.93% 7.53% – 8.33%
Bromine (Br) 79.904179.90422.62% N/A (Usually calculated by difference)
Oxygen (O) 15.999463.99618.12% N/A (Usually calculated by difference)

The Core Challenge: Causality of Bromine Interference

In standard Dumas combustion, the sample is oxidized at ~1000°C in an oxygen-rich environment. The causality of failure when analyzing C14H13BrN2O4 lies in the formation of volatile halogen species.

During combustion, the covalently bound bromine is liberated as bromine gas (Br₂) and hydrobromic acid (HBr). If these gases are not intercepted, they precipitate a cascade of analytical failures:

  • Catalyst Poisoning: Halogens irreversibly bind to the copper reduction catalyst (which is responsible for reducing NOₓ back to N₂), exhausting it prematurely.

  • Signal Co-elution: Volatile bromides can co-elute with CO₂ or N₂ through the Gas Chromatography (GC) column, artificially inflating the Thermal Conductivity Detector (TCD) signals and causing the carbon or nitrogen values to fail the ±0.4% threshold.

To mitigate this, modern analyzers utilize a Halogen Trap —typically Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO) or silver wool. The silver reacts with the volatile bromine to form solid, non-volatile Silver Bromide (AgBr), permanently sequestering the halogen before it reaches the reduction tube[2].

Technology Comparison: CHNS Analyzers vs. Alternatives

How do modern automated platforms compare to alternative methods when validating a brominated compound?

Table 2: Performance Comparison for C14H13BrN2O4 Validation
Feature / MetricModern CHNS Analyzers (e.g., Elementar vario EL cube [3], Thermo FlashSmart)HRMS + NMR (Orthogonal Approach)Traditional Wet Chemistry (Kjeldahl/Titration)
Primary Principle High-temp Dumas combustion with GC-TCD separation.Exact mass measurement & nuclear magnetic resonance.Acid digestion and manual titration.
Halogen Handling Excellent (via integrated Ag₂WO₄ or Silver Wool traps).N/A (Halogens provide distinct isotopic patterns).Poor (Bromine frequently interferes with digestions).
Proves Bulk Purity? Yes (Measures entire macroscopic sample composition).No (Only proves the presence of the correct molecule).Yes (But highly prone to human error).
Throughput High (Automated 80-120 position autosamplers).Medium (Requires extensive data interpretation).Low (Labor-intensive, days per batch).
Cost per Sample Low (~$10 - $15)High (~$50 - $100)Medium (~$30)

Verdict: While HRMS and NMR are indispensable for structural elucidation, they cannot satisfy the ACS requirement for bulk purity. Modern CHNS analyzers equipped with specific halogen scrubbing matrices remain the gold standard.

Experimental Protocol: A Self-Validating CHNS Workflow

To ensure trustworthiness, the following methodology is designed as a self-validating system . The protocol forces the operator to prove the halogen trap is active before the precious C14H13BrN2O4 sample is consumed.

Step 1: Instrument Preparation & Trap Installation

  • Pack the primary combustion tube (quartz) with Chromium Oxide (oxidation catalyst) and top it with 25 mm of Silver Tungstate/MgO or dense Silver Wool to act as the halogen trap [4].

  • Set the combustion furnace to 1000°C and the reduction furnace (Copper) to 650°C.

Step 2: System Self-Validation (The "Trap Check")

  • Causality Check: Before running the unknown, analyze a known brominated standard (e.g., 4-Bromobenzoic acid).

  • Validation Gate: If the Nitrogen channel reads >0.05% (it should be 0%), the silver trap is exhausted or channeling is occurring. Do not proceed. Repack the trap. If the Carbon value is within ±0.15% of theoretical, the system is validated.

Step 3: Sample Preparation

  • Using a microbalance (resolution of 0.1 µg), weigh 1.500 to 2.000 mg of desiccated C14H13BrN2O4 into a standard tin (Sn) capsule.

  • Seal the capsule tightly to exclude atmospheric nitrogen and purge the autosampler with Helium carrier gas.

Step 4: Combustion and Data Acquisition

  • Drop the capsule into the combustion tube alongside a pulse of pure O₂. The exothermic oxidation of the tin capsule temporarily spikes the local temperature to ~1800°C, ensuring complete mineralization of the refractory C-Br bonds.

  • Record the GC-TCD chromatogram. Compare the integrated peak areas for N₂, CO₂, and H₂O against a K-factor calibration curve generated from Sulfanilamide standards.

Process Visualization

G A Sample Injection C14H13BrN2O4 + O2 B Flash Combustion (1000°C - 1800°C) A->B Exothermic Oxidation C Gas Mixture CO2, H2O, NOx, Br2 B->C Volatile Products D Halogen Trap (Ag2WO4 / Ag Wool) C->D Enters Trap E Reduction Tube (Cu at 650°C) D->E Br Sequestered as AgBr F GC & TCD Detection (N2, CO2, H2O) E->F NOx reduced to N2

Modified Dumas combustion pathway demonstrating halogen sequestration by a silver tungstate trap.

References

  • SlideServe. (2014). Can Publishable Research Results Be Produced in Effective Undergraduate Chemistry Labs? (Referencing ACS Guidelines for Elemental Analysis to 0.4% CHN). Retrieved from[Link]

  • Elementar. Organic elemental analyzer vario EL cube. Retrieved from[Link]

  • University of Maryland Center for Environmental Science. Standard Operating Procedure for Determination of Particulate Carbon and Nitrogen. Retrieved from [Link]

Differentiation Guide: 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol vs. Schiff Base Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol from its Schiff base precursor Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry and ligand design, the distinction between a Schiff base (imine) and its reduced secondary amine counterpart is critical. This guide differentiates 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol (Target Amine) from its precursor, 4-Bromo-2-[(2-methoxy-5-nitrophenyl)iminomethyl]phenol (Schiff Base).

While the Schiff base offers rigid planarity and extended conjugation often desired in optical materials, it suffers from hydrolytic instability. The reduced amine is the preferred pharmacophore for biological stability, offering a flexible methylene bridge and a secondary amine handle for further functionalization. This guide provides the spectroscopic and physicochemical benchmarks required to validate the successful reduction of the C=N bond to the C-N single bond.

Chemical Identity & Structural Logic

The transformation represents a classic reductive amination.[1][2] The precursor is formed by the condensation of 5-bromosalicylaldehyde and 2-methoxy-5-nitroaniline . The target is obtained by reducing the imine bond, typically using sodium borohydride (


).
FeaturePrecursor (Schiff Base) Target Product (Reduced Amine)
IUPAC Name 4-Bromo-2-[(E)-(2-methoxy-5-nitrophenyl)iminomethyl]phenol4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol
Functional Group Imine (Azomethine,

)
Secondary Amine (

)
Geometry Planar (Extended

-conjugation)
Non-planar (Flexible methylene hinge)
Hydrolytic Stability Low (Reversible in aqueous acid)High (Stable covalent bond)
CAS Number Precursor specific868256-55-7
Spectroscopic Differentiation (The Core)

The most reliable method to confirm conversion is tracking the disappearance of the azomethine proton (NMR) and the imine stretch (IR).

A. Proton NMR (

NMR)

Solvent: DMSO-d6

  • Schiff Base (Precursor):

    • Diagnostic Signal: A sharp singlet at

      
       8.6 – 9.0 ppm . This corresponds to the azomethine proton (
      
      
      
      ).[3]
    • Phenolic OH: Typically a downfield singlet (

      
       12.0 – 13.5 ppm) due to strong intramolecular hydrogen bonding with the imine nitrogen.
      
  • Reduced Amine (Target):

    • Diagnostic Signal: The disappearance of the 8.9 ppm singlet.

    • New Signal: Appearance of a singlet (or doublet) at

      
       4.2 – 4.5 ppm  integrating for 2 protons. This corresponds to the methylene group (
      
      
      
      ).
    • Amine Proton: A broad singlet around

      
       5.0 – 6.5 ppm (variable based on concentration/exchange).
      
B. FT-IR Spectroscopy
  • Schiff Base (Precursor):

    • C=N Stretch: Strong, sharp band at 1610 – 1630 cm⁻¹ .

    • Absence: No N-H stretching bands.

  • Reduced Amine (Target):

    • C=N Loss: Disappearance of the band at 1610–1630 cm⁻¹.

    • N-H Stretch: Appearance of a medium intensity band at 3300 – 3450 cm⁻¹ .

    • C-N Stretch: New bands in the 1180 – 1250 cm⁻¹ region (often overlapped but distinct from C=N).

C. Visual & Physical Properties
  • Color: The Schiff base is typically deep yellow or orange due to the conjugation extending from the nitro group through the imine to the phenol. Upon reduction, this conjugation is broken. The target amine is usually pale yellow or off-white .

  • Solubility: The amine often shows improved solubility in polar protic solvents compared to the rigid, planar Schiff base.

Visualization: Synthesis & Logic
Figure 1: Synthesis and Characterization Logic

The following diagram outlines the synthesis pathway and the decision tree for validating the product.

G Start Start: 5-Bromosalicylaldehyde + 2-Methoxy-5-nitroaniline Process1 Condensation (Ethanol, Reflux) Start->Process1 SchiffBase Precursor (Schiff Base) Deep Yellow Solid -CH=N- Bond Process1->SchiffBase Process2 Reduction (NaBH4, MeOH) SchiffBase->Process2 Check Characterization Check (1H NMR & IR) SchiffBase->Check Reference Product Target Amine Pale Yellow/White -CH2-NH- Bond Process2->Product Product->Check ResultImine Peak @ 8.9 ppm (NMR) Peak @ 1620 cm-1 (IR) Result: Incomplete Reduction Check->ResultImine Azomethine Detected ResultAmine Peak @ 4.3 ppm (NMR) Peak @ 3350 cm-1 (IR) Result: Success Check->ResultAmine Methylene Detected

Caption: Synthesis pathway from condensation to reduction, including critical spectroscopic checkpoints for quality control.

Experimental Protocols
Protocol A: Synthesis of the Schiff Base Precursor
  • Stoichiometry: Dissolve 5-bromosalicylaldehyde (1.0 eq) and 2-methoxy-5-nitroaniline (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat at reflux (approx. 78°C) for 3–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexane). The product spot will be less polar (higher Rf) and yellow.

  • Isolation: Cool to room temperature. The Schiff base often crystallizes out. Filter the precipitate, wash with cold ethanol, and dry.

    • Note: If no precipitate forms, reduce volume by rotary evaporation and cool on ice.

Protocol B: Reduction to Target Amine
  • Solvation: Suspend the Schiff base (1.0 eq) in Methanol (15 mL/mmol). It may not fully dissolve initially.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 2.0 – 3.0 eq) portion-wise over 20 minutes.
    
    • Observation: The deep yellow color should fade to a lighter yellow as the reaction proceeds. Gas evolution (

      
      ) will occur.
      
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully add water (or saturated

    
    ) to quench excess borohydride.
    
  • Workup: Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform column chromatography if necessary.

Performance & Application Context

Why choose the Amine over the Schiff Base?

  • Hydrolytic Stability (Drug Development):

    • Schiff Base: The

      
       bond is susceptible to hydrolysis in acidic physiological environments (e.g., stomach pH), breaking back down into the aldehyde and toxic aniline.
      
    • Amine: The

      
       bond is metabolically stable, ensuring the molecule remains intact to reach its biological target.
      
  • Ligand Flexibility (Coordination Chemistry):

    • Schiff Base: Forces metal ions into a planar geometry, which is useful for specific catalytic cycles but restrictive for others.

    • Amine: The

      
       hybridized methylene carbon allows for conformational rotation. This "hinge" enables the ligand to wrap around metal centers (e.g., Cu, Zn, Fe) in non-planar geometries, often enhancing stability constants.
      
References
  • PubChem. (n.d.). 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol (CID 5174477).[4] National Library of Medicine. Retrieved from [Link]

  • Samolová, E., Khalaji, A. D., & Eigner, V. (2021).[5] 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol.[5] IUCrData, 6(4), x210335. (Provides crystallographic data on analogous Schiff base structures). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for reductive amination). Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

STOP & READ: This compound is a specialized research intermediate lacking a comprehensive, experimentally validated Safety Data Sheet (SDS). As a Senior Application Scientist , I have derived the following safety profile based on Functional Group Read-Across (Phenol + Nitroaniline moieties).

You must treat this chemical as Highly Toxic and Corrosive .

The "Dual-Threat" Hazard Mechanism

This molecule combines two hazardous pharmacophores, creating a synergistic risk profile:

  • Phenol Moiety: Lipophilic and corrosive. It can rapidly penetrate intact skin, causing chemical burns and systemic neurotoxicity. Water alone is often insufficient for decontamination.

  • Nitroaniline Moiety: A potent methemoglobinemia agent. Absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport (causing "Blue Baby" syndrome in adults).

Operational Rule: Handle as if it possesses the worst-case toxicity of both parent structures.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 868256-55-7 in any quantity >5 mg.

Hand Protection (The Critical Barrier)

Standard nitrile gloves are insufficient. Phenolic compounds can permeate thin nitrile rubber in minutes without visible degradation.

LayerMaterial SpecificationScientific Rationale
Inner Layer Nitrile (4 mil) Provides tactile sensitivity and a base layer of protection against incidental splashes.
Outer Layer Silver Shield® (Laminate) / Viton® Mandatory. Laminate films provide >480 min breakthrough time for phenols and aromatic amines. If unavailable, use Double-Thick Nitrile (minimum 8 mil total) and change every 15 mins.
Technique Taping Tape the outer glove cuff to the lab coat sleeve to prevent wrist exposure during reaching movements.
Respiratory & Body Protection
  • Primary Engineering Control: All handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood .

  • Respiratory: If work outside a hood is unavoidable (e.g., equipment maintenance), a Full-Face Respirator with P100/Organic Vapor cartridges is required.

  • Body:

    • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends can melt into skin if a reaction exotherms.

    • Apron: Chemical-resistant rubber or neoprene apron required for liquid handling >10 mL.

Part 3: Operational Protocols

Workflow Visualization: PPE Decision Logic

This logic gate ensures you select the correct protection level based on the experimental phase.

PPE_Logic start Start: Task Assessment task_type Is the compound Solid or in Solution? start->task_type solid Solid Handling (Weighing/Transfer) task_type->solid Powder/Crystal solution Solution Handling (Reaction/Workup) task_type->solution Dissolved solid_ppe REQUIRED PPE: 1. Double Nitrile Gloves 2. Fume Hood (No Draft) 3. Anti-Static Gun solid->solid_ppe sol_hazard Is Solvent Volatile/Penetrating? (e.g., DMSO, DCM) solution->sol_hazard high_risk CRITICAL PPE: 1. Silver Shield/Laminate Gloves 2. Chemical Apron 3. Face Shield sol_hazard->high_risk Yes (DMSO/DCM) std_risk STANDARD PPE: 1. Double Nitrile (Change 15m) 2. Lab Coat sol_hazard->std_risk No (Water/Buffer)

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Step-by-Step Handling Guide
Phase A: Weighing & Transfer
  • Static Control: This compound is an organic solid (likely powder). Use an anti-static gun on the spatula and weighing boat to prevent "flying powder" which causes invisible surface contamination.

  • The "Draft" Factor: Lower the fume hood sash to the lowest working height. High face velocity can blow the powder; use a draft shield around the balance.

  • Decontamination: Immediately wipe the balance area with a surfactant-based cleaner (soap/water), followed by ethanol. Note: Ethanol alone may spread the lipophilic residue without lifting it.

Phase B: Solubilization
  • Solvent Warning: If dissolving in DMSO or DMF , the skin permeation rate increases exponentially. The solvent acts as a "vehicle," dragging the toxic payload through your skin barrier.

  • Protocol:

    • Place the receiving vial in a secondary container (beaker) before adding solvent.

    • Add solvent slowly.

    • Cap immediately.[1][2] Vortex inside the hood.

Part 4: Emergency Response & Disposal

Skin Exposure: The PEG 300 Protocol

Because of the Phenol moiety , water washing alone is less effective due to the compound's lipophilicity.

  • IMMEDIATE ACTION: Remove contaminated clothing.

  • FLUSH: Rinse with water for 1 minute to remove bulk material.

  • NEUTRALIZE: Apply Polyethylene Glycol 300 or 400 (PEG 300/400) liberally to the affected area. PEG acts as a solvent to extract the phenol from the skin layers.

  • WASH: After PEG application, wash with soap and water.[3][4]

  • MEDICAL: Seek evaluation for signs of methemoglobinemia (cyanosis/blue lips) or chemical burns.

Spill Management Workflow

Spill_Response detect Spill Detected type Liquid or Solid? detect->type solid_spill Solid: Do NOT Sweep. Cover with wet pad to prevent dust. type->solid_spill liquid_spill Liquid: Do NOT use Paper Towels. Use Absorbent Pads. type->liquid_spill clean Double Bag Waste Label: 'Toxic/Phenolic' solid_spill->clean liquid_spill->clean

Figure 2: Immediate response workflow for solid vs. liquid spills.

Disposal[3][4][6][7][8][9]
  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Labeling: Clearly mark the tag with "Contains Phenol Derivatives" and "Nitro-compounds." This alerts waste handlers to the explosion/reaction risk if mixed with strong oxidizers.

  • Glassware: Rinse glassware with Acetone, then wash with soap/water. Collect the first acetone rinse into the halogenated waste container.

References

  • Yale Environmental Health & Safety. (2022).[5] Phenol Standard Operating Procedure. Yale University. Retrieved March 5, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: p-Nitroaniline. National Institute for Occupational Safety and Health. Retrieved March 5, 2026, from [Link]

  • University of California, Riverside (UCR). (n.d.). Safe Use of Phenol. Environmental Health & Safety. Retrieved March 5, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.